Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
Description
BenchChem offers high-quality Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRURDIZPUXBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701153425 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(fluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443983-85-4 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(fluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443983-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-(fluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701153425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate: A Key Building Block in Modern Drug Discovery
Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of small, strained heterocyclic scaffolds has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the azetidine moiety has garnered significant attention. This four-membered nitrogen-containing heterocycle offers a unique combination of properties, including a high degree of sp³ character, which can enhance aqueous solubility and reduce metabolic liability, and a rigid framework that can favorably orient substituents for optimal target engagement.[1][2]
The value of the azetidine scaffold is further amplified through fluorination. The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive technical overview of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate, a versatile building block that synergistically combines the advantageous features of the azetidine ring with the unique electronic properties of the fluoromethyl group. This compound serves as a critical intermediate for the synthesis of a diverse range of complex molecules, particularly in the development of novel protease inhibitors and receptor modulators.[4]
Physicochemical Properties: A Quantitative Overview
Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate is a stable, synthetically accessible building block. Its core chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1443983-85-4 | [4] |
| Molecular Formula | C₉H₁₆FNO₂ | |
| Molecular Weight | 189.23 g/mol | |
| Appearance | Inferred to be a solid or oil at room temperature | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | N/A |
| Purity | Commercially available up to 98% |
Spectroscopic Characterization: Predicted Data
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the azetidine ring protons (multiplets in the range of 3.5-4.5 ppm), and the fluoromethyl protons (a doublet due to coupling with fluorine, expected around 4.5-4.8 ppm).
¹³C NMR (Predicted): The carbon NMR spectrum will be distinguished by the signal for the fluoromethyl carbon, which will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 170-190 Hz). Other key signals include those for the tert-butyl group carbons, the azetidine ring carbons, and the carbonyl carbon of the Boc protecting group. The approximate chemical shifts are outlined below.[5][6]
| Carbon Environment | Predicted Chemical Shift (ppm) |
| C(CH₃)₃ | ~28 |
| C (CH₃)₃ | ~80 |
| Azetidine CH₂ | ~55-60 |
| Azetidine CH | ~35-40 |
| C H₂F | ~80-85 (doublet) |
| C=O | ~155 |
Synthesis and Manufacturing: A Plausible Synthetic Route
While specific, detailed synthetic procedures for tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate are proprietary to chemical suppliers, a logical and efficient synthetic strategy can be devised based on established chemical transformations of azetidine derivatives. A highly plausible route involves the fluorination of a readily available precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
A common method for achieving this transformation is a two-step process involving activation of the primary alcohol followed by nucleophilic substitution with a fluoride source.
Step-by-Step Experimental Protocol (Illustrative)
Step 1: Tosylation of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
-
Dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: Nucleophilic Fluorination
-
Dissolve the tosylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1 M solution in THF).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate is primarily governed by two key features: the Boc-protected nitrogen and the potential for nucleophilic displacement of the fluorine atom, although the latter is generally disfavored due to the strength of the C-F bond.
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. This allows for the selective unmasking of the azetidine nitrogen for subsequent functionalization.
The resulting free amine is a versatile nucleophile that can participate in a variety of bond-forming reactions, including:
-
Amide bond formation: Coupling with carboxylic acids or acyl chlorides.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
N-Arylation and N-alkylation: Formation of C-N bonds with aryl halides or alkyl halides.
This facile deprotection and subsequent derivatization make tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate a valuable building block for introducing the 3-fluoromethylazetidine motif into more complex molecular architectures.
Applications in Drug Discovery and Development
The unique structural and electronic properties of the 3-fluoromethylazetidine scaffold have positioned it as a desirable component in the design of novel therapeutic agents.
Role as a Bioisostere
The 3-fluoromethylazetidine moiety can serve as a bioisosteric replacement for other common functional groups in drug candidates. For example, it can mimic the spatial arrangement and polarity of a secondary amide or an ester, while offering improved metabolic stability due to the presence of the fluorine atom and the inherent resistance of the azetidine ring to enzymatic degradation.
Application in Protease Inhibitors
Protease inhibitors are a critical class of drugs used in the treatment of various diseases, including viral infections and cancer.[7] The incorporation of the 3-fluoromethylazetidine scaffold can enhance the binding affinity of an inhibitor for the active site of a protease through favorable interactions with the enzyme's backbone or side chains. The fluorine atom can participate in hydrogen bonding or other non-covalent interactions, thereby increasing the potency of the inhibitor.
Modulation of Physicochemical Properties
The introduction of the 3-fluoromethylazetidine group can significantly impact the overall physicochemical properties of a drug molecule. The azetidine ring can improve aqueous solubility, while the fluoromethyl group can modulate lipophilicity and metabolic stability. This fine-tuning of properties is crucial for achieving a desirable pharmacokinetic profile, including oral bioavailability and an appropriate half-life.
Safety and Handling
As with all laboratory chemicals, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a strained azetidine ring and a fluoromethyl group provides a powerful tool for modulating the biological and physicochemical properties of drug candidates. The synthetic accessibility of this compound, coupled with its predictable reactivity, ensures its continued importance in the design and synthesis of next-generation therapeutics.
References
-
MySkinRecipes. tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate. [Link]
-
MySkinRecipes. Tert-Butyl 3-(Fluoromethyl)Azetidine-1-Carboxylate. [Link]
-
PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]
-
ChemUniverse. tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate. [Link]
- Google Patents.
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
- Google Patents. A kind of preparation method of 3-oxazetane-1-carboxylic acid tert-butyl ester.
-
MDPI. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]
-
PMC. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. [Link]
-
PubMed Central. Protease Inhibitors as Antiviral Agents. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Wiley Online Library. 13-C NMR Chemical Shift Table. [Link]
Sources
- 1. PubChemLite - Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate (C10H18FNO3) [pubchemlite.lcsb.uni.lu]
- 2. CN111362853A - A kind of preparation method of 3-oxazetane-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 4. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Protease Inhibitors as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Role of fluoromethyl group in medicinal chemistry
The Fluoromethyl Group ( ) in Medicinal Chemistry: Bioisosterism, Reactivity, and Synthetic Utility[1][2][3]
Executive Summary
The monofluoromethyl group (
Physicochemical Properties & Bioisosterism[5][6][7][8]
The Bioisosteric Triad
The
| Property | Methyl ( | Monofluoromethyl ( | Hydroxymethyl ( |
| Van der Waals Radius | ~2.0 Å | ~1.47 Å (F atom) | ~1.52 Å (O atom) |
| Bond Length (C-X) | 1.09 Å (C-H) | 1.35 Å (C-F) | 1.43 Å (C-O) |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Electron Withdrawing (-I) |
| H-Bond Capability | None | Weak Acceptor | Donor & Acceptor |
Key Insight: The C-F bond length (1.35 Å) is intermediate between C-H and C-O.[1] Consequently,
Conformational Control: The Gauche Effect
Unlike the freely rotating methyl group, the fluoromethyl group introduces a strong conformational bias known as the fluorine gauche effect . When
-
Mechanism: Hyperconjugation (
) and electrostatic attraction between the partial positive charge on the heteroatom and the partial negative fluorine. -
Application: This locks flexible chains into bioactive conformations, reducing the entropic penalty of binding.
pKa Modulation
The strong electronegativity of fluorine (
-
Example: Ethylamine (pKa ~10.7) vs. 2-Fluoroethylamine (pKa ~9.0).
-
Utility: This allows chemists to fine-tune the basicity of amines to improve membrane permeability (increasing the neutral fraction at physiological pH) without abolishing the protonated state required for binding.
Figure 1: Physicochemical impact of the fluoromethyl group on drug design parameters.
The Safety Paradox: Stability vs. Toxicity[9]
The
Metabolic Stability (The Good)
Replacing a metabolically labile C-H bond with C-F blocks cytochrome P450-mediated oxidation (hydroxylation). The C-F bond energy (~116 kcal/mol) renders the site resistant to oxidative cleavage.
The Alkylation Risk (The Bad)
When
-
Rule of Thumb:
on a Carbon scaffold is generally stable. on a Heteroatom is often a reactive toxicophore.
The Fluoroacetate Pathway (The Ugly)
Terminal fluoromethyl groups on alkyl chains (e.g.,
-
Mechanism: Fluoroacetate is converted to fluorocitrate, which irreversibly inhibits aconitase in the Krebs cycle.
-
Mitigation: Avoid even-chain terminal fluoroalkyls that can degrade to
.
Case Study: Fluticasone Propionate
Fluticasone Propionate exemplifies the safe and efficacious use of a fluoromethyl group.
-
Structure: Androstane glucocorticoid core.
-
Key Feature: S-fluoromethyl carbothioate ester (
). -
Role of
:-
Metabolic Stability: The
moiety is highly resistant to hydrolysis compared to a standard methyl ester, prolonging local half-life in the lung. -
Affinity: The fluorine atom occupies a hydrophobic pocket in the Glucocorticoid Receptor (GR), enhancing binding affinity via van der Waals interactions.
-
Safety: Upon systemic absorption, the thioester is rapidly hydrolyzed by liver esterases to the inactive carboxylic acid, minimizing systemic side effects (high first-pass metabolism).
-
Mechanism of Action: Fluoromethyl Ketones (FMKs) as Protease Inhibitors
In enzyme kinetics, peptidyl fluoromethyl ketones (e.g., Z-VAD-FMK) are renowned "warheads" for targeting serine and cysteine proteases.
The Mechanism
The fluorine atom adjacent to the ketone creates a highly electrophilic carbonyl carbon.[2]
-
Reversible Phase: The active site nucleophile (Ser-OH or Cys-SH) attacks the carbonyl to form a stable hemiacetal/hemiketal. The fluorine's electron withdrawal stabilizes this tetrahedral intermediate, mimicking the transition state of peptide hydrolysis.
-
Irreversible Phase (Suicide Inhibition): In some contexts, the tetrahedral intermediate undergoes rearrangement where the fluoride ion is eliminated (
is a good leaving group), leading to the alkylation of a proximal Histidine residue in the catalytic triad.
Figure 2: Dual mechanism of Fluoromethyl Ketones: Transition state mimicry and covalent alkylation.
Synthetic Methodologies
Nucleophilic Deoxyfluorination (The Standard)
The most common route involves converting a primary alcohol to a fluoride.
-
Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E.
-
Substrate:
. -
Limitations: Sensitivity to moisture; potential for rearrangement (carbocation intermediates).
Electrophilic Fluorination
Used for installing fluorine alpha to carbonyls.
-
Reagents: Selectfluor, NFSI (N-Fluorobenzenesulfonimide).
-
Substrate: Enolates or Silyl Enol Ethers.
-
Reaction:
.
Radical Fluoromethylation (The Frontier)
Recent advances utilize photoredox catalysis to install
-
Reagents: Monofluoromethyl sulfones or sulfinates as radical precursors.
-
Mechanism: Generation of
radical followed by addition to alkenes or arenes.
Experimental Protocol: Synthesis of an ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -Fluoromethyl Ketone[4]
Objective: Synthesis of a peptidyl fluoromethyl ketone (protease inhibitor precursor) via bromomethyl ketone intermediate.
Reaction Scheme:
Detailed Workflow:
-
Diazomethane Generation (Caution):
-
Note: Perform in a dedicated hood with blast shield. Use specialized glassware (fire-polished, no ground joints).
-
Generate diazomethane in ether from Diazald/KOH.
-
-
Formation of Diazoketone:
-
Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF under Argon.
-
Cool to -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 20 min to form the mixed anhydride.
-
Filter off the NMM-HCl salt rapidly.
-
Add the filtrate to the ethereal diazomethane solution (excess, ~3 eq) at 0°C. Stir for 1h, then warm to RT.
-
Evaporate solvent/excess diazomethane under reduced pressure (use a dedicated pump trap).
-
-
Conversion to Fluoromethyl Ketone:
-
Redissolve the crude diazoketone in anhydrous DCM.
-
Add 33% HBr in acetic acid dropwise at 0°C until nitrogen evolution ceases (forms bromomethyl ketone).
-
Wash with
, brine, dry over , and concentrate. -
Fluorination: Dissolve the crude bromomethyl ketone in dry acetonitrile.
-
Add Potassium Fluoride (KF, 5 eq) and 18-crown-6 (0.1 eq).
-
Reflux under Argon for 12–24 hours. Monitor by TLC (product is usually more polar).
-
Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).
-
Validation:
-
NMR: Look for the characteristic doublet of doublets for
protons ( 4.5–5.5 ppm, ). -
19F NMR: Singlet (decoupled) or triplet around -230 ppm (vs
).
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Imperial, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones.[3][4][5] Biochemistry, 25(13), 3760–3767.[5] Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry [mdpi.com]
- 5. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Architect: A Technical Guide to 4-Membered Heterocycles in Drug Design
Executive Summary
The azetidine ring (
This guide addresses the specific utility of azetidines as bioisosteres for amines, gem-dimethyl groups, and carbonyls. It provides actionable protocols for their synthesis and analyzes their role in blockbuster drugs like Baricitinib and Cobimetinib .[1]
Part 1: The Azetidine Advantage (Physicochemical Properties)[2]
The "Goldilocks" Effect
In the optimization of lead compounds, medicinal chemists often face a trade-off between potency (driven by lipophilicity) and ADME properties (solubility, metabolic stability). Azetidines offer a unique solution by reducing lipophilicity (
Key Physicochemical Shifts:
-
Lipophilicity (
): Replacing a piperidine with an azetidine typically lowers by 1.0–1.5 units due to the reduction in carbon count and the compact, polar surface area. -
Basicity (
): Unlike the dramatic drop in basicity seen in aziridines ( ~8.0), azetidines maintain a high (~11.3 for the parent amine), comparable to secondary aliphatic amines. This ensures the nitrogen remains protonated at physiological pH, maintaining crucial ionic interactions with protein targets (e.g., aspartate residues in kinases). -
Conformational Rigidity: The ring puckering angle (~30°) creates a rigid vector for substituents at the 3-position, allowing precise vectorization of pharmacophores that flexible chains cannot achieve.
Data Comparison: Ring Size vs. Property[1]
| Scaffold | Ring Size | Strain Energy (kcal/mol) | Primary Utility | ||
| Aziridine | 3 | ~8.0 | 0.14 | ~27 | Covalent Warheads (Reactive) |
| Azetidine | 4 | ~11.3 | 0.14 | ~26 | Solubility/LLE Improver |
| Pyrrolidine | 5 | ~11.3 | 0.46 | ~6 | General Spacer |
| Piperidine | 6 | ~11.2 | 0.84 | ~0 | General Spacer |
Strategic Decision Logic
The following diagram illustrates the decision process for incorporating an azetidine moiety during Lead Optimization.
Figure 1: Decision matrix for deploying azetidine bioisosteres in medicinal chemistry campaigns.
Part 2: Synthetic Architectures & Protocols
Modern synthesis has moved beyond difficult cyclizations to robust Late-Stage Functionalization (LSF) .[1] The most versatile approach for generating SAR is the cross-coupling of 3-iodoazetidines or the functionalization of azetidin-3-ones.
Protocol: Negishi Cross-Coupling of 3-Iodoazetidine
This protocol allows for the rapid installation of aryl/heteroaryl groups at the C3 position, a common pharmacophore requirement (e.g., creating a biaryl ether mimic).
Reaction Overview:
Materials:
-
tert-Butyl 3-iodoazetidine-1-carboxylate (1.0 equiv)[1]
-
Aryl iodide (for zinc reagent prep)
-
Zinc dust (activated)
- (2 mol%)
-
S-Phos or X-Phos (4 mol%)
-
Solvent: Anhydrous THF/DMA (2:1)
Step-by-Step Methodology:
-
Preparation of Organozinc Reagent:
-
In a flame-dried Schlenk tube under Argon, activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.
-
Add the Aryl Iodide (1.2 equiv) dropwise.[1] Heat to 60°C for 2 hours until conversion is complete (monitor by GC/LCMS).
-
-
Coupling Reaction:
-
In a separate reaction vessel, dissolve tert-butyl 3-iodoazetidine-1-carboxylate (1.0 equiv),
, and S-Phos ligand in anhydrous DMA. -
Purge the system with Argon for 10 minutes.[1]
-
Transfer the organozinc supernatant via cannula/syringe into the azetidine solution.
-
-
Execution & Workup:
-
Stir the mixture at 60°C for 4–12 hours.
-
Quench: Cool to room temperature and quench with saturated aqueous
. -
Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMA.[1]
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
-
Why this works: The use of S-Phos or X-Phos ligands is critical.[1] The oxidative addition into the sterically hindered (and strained) secondary alkyl iodide of the azetidine is slow; electron-rich Buchwald ligands accelerate this step and prevent
Part 3: Strategic Bioisosterism & Case Studies
Baricitinib (Olumiant)
Indication: Rheumatoid Arthritis, Alopecia Areata.[1] Target: JAK1/JAK2 Inhibitor.[1][2][3]
-
Structural Role: Baricitinib features an azetidine ring linked to an ethylsulfonyl group.[1]
-
Design Logic: The azetidine serves as a rigid linker connecting the pyrrolo[2,3-d]pyrimidine hinge binder to the solvent-exposed sulfonyl group.
-
Impact:
-
Replacing the azetidine with a flexible ethyl chain resulted in a loss of potency due to entropic penalties upon binding.
-
The azetidine nitrogen is not basic (it is a sulfonamide), but the ring structure enforces a specific "L-shape" conformation required for selectivity against other kinases.
-
Cobimetinib (Cotellic)
Indication: Melanoma (BRAF V600E mutation).[1][4] Target: MEK1/2 Inhibitor.[1][4][5]
-
Structural Role: Contains a (S)-2-(2-fluoro-4-iodophenylamino)-N-(3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl)benzamide core.[1]
-
Design Logic: The molecule utilizes a highly functionalized azetidine ring.[1] The C3-hydroxyl group provides a crucial hydrogen bond acceptor/donor capability, while the azetidine ring itself positions the piperidine ring into a specific hydrophobic pocket.
-
Synthesis Note: The synthesis involves the crystallization-induced dynamic resolution of the piperidine-azetidine bond, highlighting the stereochemical control possible with this scaffold.
Visualizing the Pathway
The following diagram illustrates the synthetic workflow for accessing the core scaffold of Cobimetinib-like derivatives.
Figure 2: Simplified synthetic logic for the Cobimetinib azetidine core construction.
Part 4: Metabolic Considerations & Toxicity
While azetidines are generally stable, specific metabolic liabilities must be screened early.[1]
Reactive Metabolite Formation
Unlike piperidines, which are prone to
-
N-Oxidation: Formation of N-oxides is common but usually reversible or excretable.[1]
-
Ring Opening (Bioactivation): In rare cases, oxidation at the
-carbon can lead to the formation of a reactive iminium species or ring opening to an aldehyde, which can covalently bind to proteins (haptenization).
Mitigation Strategy:
-
Block metabolic "soft spots" (the
-hydrogens) by introducing substituents (e.g., methyl or fluorine) at the C2 or C4 positions. -
Screening: Perform a GSH (Glutathione) trapping assay in human liver microsomes (HLM) early in the cascade to detect reactive electrophiles.[1]
References
-
Azetidines in Medicinal Chemistry
-
Baricitinib Discovery
- Title: Discovery of Baricitinib (LY3009104), a Novel Selective JAK1 and JAK2 Inhibitor.
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
-
Cobimetinib Structure & Properties
- Title: Discovery of Cobimetinib, a Highly Selective MEK1/2 Inhibitor.
- Source:Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link]
-
Synthetic Methodology (Cross-Coupling)
-
Physicochemical Properties (pKa/LogD)
Sources
- 1. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Baricitinib: From Rheumatoid Arthritis to COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of baricitinib supports artificial intelligence-predicted testing in COVID-19 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cobimetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
Executive Summary
Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS: 1443983-85-4) is a specialized heterocyclic building block utilized in medicinal chemistry to introduce the azetidine pharmacophore—a rigidifying spacer that enhances metabolic stability and favorable physicochemical properties in drug candidates.
This guide defines the authoritative protocols for the handling, storage, and stability maintenance of this compound. Key Directive: Due to the potential for acid-catalyzed deprotection and moisture-induced degradation, this compound must be maintained at 2–8°C under an inert atmosphere (Nitrogen or Argon) .
Physicochemical Profile
Understanding the structural parameters is the first step in designing a robust storage protocol.
| Parameter | Specification |
| Compound Name | Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate |
| CAS Number | 1443983-85-4 |
| Molecular Formula | C₉H₁₆FNO₂ |
| Molecular Weight | 189.23 g/mol |
| Physical State | Viscous liquid or low-melting solid (Grade dependent) |
| Solubility | Soluble in DCM, MeOH, DMSO, Ethyl Acetate |
| Key Functional Groups | Boc-carbamate (Acid labile), Fluoromethyl (Bioisostere), Azetidine (Strained ring) |
Stability Mechanisms & Vulnerabilities
To ensure integrity, we must mitigate three primary degradation vectors:
A. Acid-Catalyzed Hydrolysis (Boc Lability)
The tert-butoxycarbonyl (Boc) group is designed to be acid-labile. Exposure to trace acid vapors (e.g., HCl fumes in a shared hood) or acidic impurities will catalyze the cleavage of the carbamate, releasing isobutylene and CO₂, yielding the free amine salt.
B. Thermal Instability (Ring Strain)
While azetidines are kinetically stable, the four-membered ring possesses significant angle strain (~26 kcal/mol). Elevated temperatures (>40°C) combined with Lewis acids or nucleophiles can promote ring-opening polymerization or decomposition.
C. Fluorine Elimination (Beta-Elimination)
Although the C-F bond is strong, the presence of the nitrogen atom in the beta-position (relative to the fluoromethyl group's attachment point on the ring) creates a potential, albeit low, risk for HF elimination under strong basic conditions or high thermal stress.
Visualization: Degradation Pathways
The following diagram maps the potential failure modes if storage conditions are breached.
Figure 1: Critical degradation pathways. Acid exposure is the highest risk factor for Boc-protected azetidines.
Comprehensive Storage & Handling Protocol
This protocol is designed to be self-validating : if the material appearance changes (e.g., darkening, gas evolution), the protocol requires immediate QC intervention.
Phase 1: Receipt & Initial Inspection
-
Visual Check: Upon receipt, inspect the container. The compound should appear as a colorless to pale yellow liquid or white solid.
-
Red Flag: Dark yellow/brown coloration indicates oxidation or amine degradation.
-
-
Equilibration: Allow the sealed container to reach room temperature before opening.
-
Why? Opening a cold bottle in humid air causes condensation, introducing water that accelerates hydrolysis.
-
Phase 2: Long-Term Storage Conditions
-
Temperature: 2°C to 8°C (Refrigerated).
-
Note: -20°C is acceptable but generally unnecessary unless storing for >12 months.
-
-
Atmosphere: Inert Gas Overlay (Nitrogen or Argon) .
-
Protocol: After every use, backfill the headspace with dry Nitrogen for 10–15 seconds before resealing.
-
-
Container: Amber glass vials with Teflon-lined caps.
-
Why? Amber glass protects from UV (though low risk), and Teflon liners prevent leaching of plasticizers by the organic liquid.
-
Phase 3: Handling Workflow
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat. Handle in a fume hood.
-
Aliquot Strategy: If the compound is to be used frequently, aliquot into smaller vials to avoid repeated thermal cycling (warming/cooling) of the bulk material.
-
Solvent Compatibility:
-
Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.
-
Avoid: Protic solvents (Water, Alcohols) for long-term storage solutions.
-
Quality Control (QC) Methodology
Before committing this building block to a high-value synthesis, validate its purity using the following "Go/No-Go" criteria.
| Method | Expected Signal | Failure Mode Indicator |
| ¹H NMR (CDCl₃) | δ 1.44 ppm (9H, s, Boc-tBu)δ 4.50 ppm (2H, d, CH₂F, J coupling to F) | Loss of tBu peak : Indicates deprotection.Broadening : Indicates polymerization. |
| ¹⁹F NMR | Single distinct multiplet (typically -210 to -230 ppm region) | Multiple peaks : Indicates elimination (HF) or ring opening. |
| TLC (Hex/EtOAc) | Single spot, stains with KMnO₄ or Ninhydrin (after acid dip) | Baseline streak : Indicates free amine or polar degradation products. |
Visualization: Storage Workflow
Figure 2: Standard Operating Procedure (SOP) for material handling to maximize shelf-life.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313339, tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate. Retrieved from [Link]
-
ChemUniverse. Product Specification: Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS 1443983-85-4). Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Boc stability and deprotection mechanisms).
-
Dunet, J., et al. (2025). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions. ResearchGate. Retrieved from [Link] (Context on azetidine ring strain and stability).
Sources
Methodological & Application
Advanced Application Note & Protocol: Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
Part 1: Executive Summary & Compound Profile[1]
Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS: 1443983-85-4) is a specialized building block used primarily in medicinal chemistry to introduce the 3-(fluoromethyl)azetidine motif. This moiety serves as a bioisostere for cyclobutanes, piperidines, or morpholines, offering a unique combination of conformational rigidity and modulated lipophilicity (LogP) due to the fluorine atom.
The "Fluorine Effect" in Azetidines
The introduction of the fluoromethyl group at the 3-position lowers the pKa of the azetidine nitrogen (typically from ~11 to ~9-10) compared to the non-fluorinated parent. This reduction in basicity often improves metabolic stability and membrane permeability in drug candidates.
Critical Warning: Volatility & Stability
The free base, 3-(fluoromethyl)azetidine , is highly volatile and hydrophilic. Standard aqueous workups involving neutralization and extraction often result in >80% loss of material . This protocol prioritizes methods that avoid isolation of the free base, favoring the use of stable salts (HCl or TFA) or in situ functionalization.
Compound Data Sheet
| Property | Specification |
| IUPAC Name | tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate |
| CAS Number | 1443983-85-4 |
| Molecular Formula | C₉H₁₆FNO₂ |
| Molecular Weight | 189.23 g/mol |
| Physical State | Colorless to pale yellow oil (often solidifies at low temp) |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc. Insoluble in water. |
| Key Impurity | tert-butyl 3-(chloromethyl)azetidine-1-carboxylate (1-5% in some commercial batches) |
| Storage | 2-8°C, Inert atmosphere (Ar/N₂). Hygroscopic upon deprotection. |
Part 2: Safety & Handling Protocols
Hazard Identification
-
Fluoride Residues: If synthesized in-house using reagents like TREAT-HF (Et₃N[1]·3HF), trace fluoride may be present.[1] Avoid glass contact if acidic conditions are expected during workup; use polypropylene vessels.
-
Pressure Build-up: Azetidines are strained rings.[2] While stable under standard conditions, avoid strong Lewis acids or extreme heat (>100°C) which may trigger ring-opening polymerization.
Storage & Stability
-
Store the Boc-protected precursor at 4°C.
-
Deprotected Salts: The HCl or TFA salts are hygroscopic. Store in a desiccator at -20°C.
Part 3: Experimental Protocols
Protocol A: Boc-Deprotection (The "Salt Isolation" Method)
Recommended for >95% recovery. Avoids free base volatility.
Objective: Removal of the Boc group to generate 3-(fluoromethyl)azetidine hydrochloride .
Reagents:
-
Substrate: tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (1.0 equiv)[1][3]
-
Acid: 4.0 M HCl in 1,4-Dioxane (10.0 equiv)
-
Solvent: Dichloromethane (DCM) or minimal Dioxane
Procedure:
-
Dissolution: Dissolve the substrate in DCM (concentration ~0.2 M).
-
Note: DCM is preferred over pure dioxane to facilitate precipitation of the salt.
-
-
Acid Addition: Cool the solution to 0°C. Add 4.0 M HCl in Dioxane dropwise under N₂.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (stain with Ninhydrin or KMnO₄). The product will stay at the baseline.
-
-
Workup (CRITICAL):
-
Do NOT quench with NaHCO₃.
-
Concentrate the mixture in vacuo at <40°C.
-
Co-evaporate 3x with Toluene or Et₂O to remove excess HCl and Dioxane.
-
-
Isolation: The residue will be a white to off-white solid (HCl salt).
-
Optional: Triturate with cold Diethyl Ether (Et₂O) to remove non-polar impurities. Filter and dry under high vacuum.
-
-
Yield: Quantitative.
Visual Workflow (Graphviz):
Caption: Decision logic for deprotection. Avoiding aqueous workup is critical for yield preservation.
Protocol B: Amide Coupling (Using the Salt)
Direct coupling without prior free-basing.
Objective: Coupling 3-(fluoromethyl)azetidine (HCl salt) with a Carboxylic Acid (R-COOH).
Reagents:
-
Amine Salt: 3-(fluoromethyl)azetidine[1][3][4]·HCl (1.2 equiv)
-
Carboxylic Acid: R-COOH (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.5–4.0 equiv)
-
Solvent: DMF or DMF/DCM (1:1)
Procedure:
-
Activation: Dissolve R-COOH in DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5 mins to activate the acid.
-
Amine Addition: Add the solid amine HCl salt directly to the reaction mixture.
-
Base Chase: Immediately add the remaining DIPEA (2.5–3.0 equiv).
-
Why? The extra base neutralizes the HCl salt in situ, releasing the reactive amine directly into the activated ester zone, minimizing loss via volatility.
-
-
Reaction: Stir at RT for 2–16 hours.
-
Workup: Dilute with EtOAc, wash with sat.[5] NaHCO₃, water, and brine. Dry over Na₂SO₄.[5]
-
Purification: Flash chromatography.
Protocol C: S_NAr Reaction (Nucleophilic Aromatic Substitution)
Installing the azetidine on a heteroaryl halide.
Reagents:
-
Electrophile: 2-Chloro-pyridine derivative (or similar) (1.0 equiv)
-
Nucleophile: 3-(fluoromethyl)azetidine·HCl (1.2 equiv)
-
Base: Cs₂CO₃ (3.0 equiv) or TEA (3.0 equiv)
-
Solvent: DMSO or NMP (for high temp) / Acetonitrile (for reactive halides)
Procedure:
-
Combine the electrophile, amine salt, and base in the solvent.
-
Heat to 80–100°C (monitor by LCMS).
-
Note: If using volatile solvents like MeCN, use a sealed tube.
-
-
Troubleshooting: If the reaction is sluggish, add a catalytic amount of KI or switch to microwave heating (120°C, 20 min).
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Deprotection) | Product lost during evaporation or extraction. | Do not use high vacuum for long periods if free base is suspected. Switch to salt isolation method. |
| Low Yield (Coupling) | Amine salt not fully neutralized or degraded. | Ensure DIPEA is fresh. Add amine salt after acid activation. |
| Impurity: "M+16" or "M+18" | Hydrolysis of the fluoromethyl group. | Avoid prolonged heating in aqueous basic media. The -CH₂F group is generally stable but can hydrolyze under extreme forcing conditions. |
| Impurity: Chlorine analog | Source material contamination (from synthesis). | Check COA of starting material. The chloro-analog (Cl instead of F) is a common byproduct of DAST/HF treatments. |
Part 5: References
-
Synthesis & Scale-up:
-
Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.[1]WO 2018/108954 A1 . (Describes the large-scale synthesis of the Boc-protected precursor using TREAT-HF).
-
-
Medicinal Chemistry Application (TGR5 Agonists):
-
Piotrowski, D. W., et al. "Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 Agonists." Journal of Medicinal Chemistry, 2013. (Demonstrates the use of fluorinated azetidines to modulate physicochemical properties).
-
-
General Azetidine Handling:
-
BenchChem Application Notes: Deprotection of N-trimethylsilylazetidine. (General handling of volatile azetidine bases).
-
-
Structural Data:
-
PubChem Compound Summary for CID 71313627 (Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate).
-
Sources
- 1. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. cacheby.com [cacheby.com]
- 4. tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate - ChemiMartChemiMart [chemimart.de]
- 5. mdpi.com [mdpi.com]
Application Note: High-Fidelity Boc Deprotection of Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
Abstract
This technical guide outlines the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS: 1443983-85-4) . While Boc deprotection is a routine transformation, the presence of the strained azetidine ring combined with the fluoromethyl substituent necessitates precise control over acidity and temperature to prevent ring-opening polymerization or defluorination. This note recommends isolating the product as a hydrochloride or trifluoroacetate salt to mitigate the high volatility and instability of the free base.
Chemical Context & Strategic Analysis
The Fluorine Effect in Medicinal Chemistry
The 3-(fluoromethyl)azetidine moiety is a high-value pharmacophore. It serves as a conformationally restricted, metabolically stable bioisostere for morpholine or piperazine rings. The fluorine atom lowers the pKa of the azetidine nitrogen (compared to the non-fluorinated analog) and blocks metabolic oxidation at the 3-position.
Mechanistic Risks: Ring Strain & Volatility
The primary challenge in deprotecting this specific scaffold is the azetidine ring strain (~26 kcal/mol) .
-
Ring Opening: Under strongly acidic conditions, particularly in the presence of nucleophiles (e.g., water, bromide, iodide), the protonated azetidine can undergo nucleophilic ring-opening to form linear propylamines [1].
-
Volatility: The free base, 3-(fluoromethyl)azetidine, is a low-molecular-weight amine with significant volatility and water solubility. Isolation of the free base often results in yield loss during concentration. Therefore, isolation as a salt is strictly recommended.
Reaction Mechanism
The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation (which is scavenged as isobutylene or reacts with the solvent) and decarboxylation to yield the amine salt.
Experimental Protocols
Method A: HCl/Dioxane (Preferred for Solid Isolation)
Objective: Isolate 3-(fluoromethyl)azetidine hydrochloride as a stable, non-volatile solid. This method minimizes the risk of ring opening by using a non-nucleophilic counterion (Cl⁻) in a non-polar solvent that precipitates the product.
Reagents & Equipment[1][2][3][4]
-
Substrate: Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (1.0 equiv)
-
Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Apparatus: Round-bottom flask with drying tube (CaCl₂) or N₂ line.
Step-by-Step Protocol
-
Dissolution: Dissolve the Boc-protected substrate (1.0 g, ~5.3 mmol) in anhydrous DCM (5 mL).
-
Note: A minimum volume of DCM is used to ensure the final salt precipitates out.
-
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add 4.0 M HCl in Dioxane (10-15 equiv, ~13-20 mL) dropwise over 5 minutes.
-
Critical Parameter: Temperature control at 0 °C during addition prevents exotherm-induced ring stress.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin or KMnO₄) or LC-MS. The starting material spot should disappear.[5]
-
-
Workup (Precipitation):
-
If a white precipitate forms: Dilute with diethyl ether (20 mL) to maximize precipitation.
-
If no precipitate forms: Concentrate the solution to ~1/3 volume under reduced pressure (do not heat above 30 °C), then add diethyl ether (30 mL) and triturte vigorously.
-
-
Isolation: Filter the solid under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold diethyl ether (2 x 10 mL).
-
Drying: Dry the solid under high vacuum at room temperature for 4 hours.
-
Expected Yield: 85–95%
-
Product: White to off-white crystalline solid.
-
Method B: TFA/DCM (Preferred for Solution-Phase Transfer)
Objective: Generate the trifluoroacetate salt for immediate use in subsequent coupling reactions or purification by reverse-phase HPLC.
Reagents
-
Reagent: Trifluoroacetic Acid (TFA)
-
Solvent: Dichloromethane (DCM)
-
Scavenger (Optional): Triethylsilane (TES) (use if tert-butyl cations cause side reactions, though rare with this scaffold).
Step-by-Step Protocol
-
Dissolution: Dissolve the substrate in DCM (0.1 M concentration).
-
Acid Addition: Add TFA (ratio 1:4 v/v TFA:DCM) at 0 °C.
-
Reaction: Stir at room temperature for 1–2 hours.
-
Workup:
-
Concentrate the reaction mixture in vacuo.
-
Azeotroping: To remove excess TFA, re-dissolve the residue in Toluene or DCM and re-concentrate (repeat 3x). This is critical to prevent residual TFA from interfering with subsequent couplings.
-
-
Storage: Store as a thick oil or semi-solid at -20 °C.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Rationale |
| Temperature | 0 °C | Higher temperatures (>40 °C) increase the rate of azetidine ring opening via acid-catalyzed hydrolysis [2]. |
| Acid Stoichiometry | 10–20 equiv | Large excess ensures rapid removal of the Boc group, minimizing the "residence time" of the sensitive intermediate. |
| Water Content | Anhydrous | Water acts as a nucleophile. In the presence of strong acid, water can attack the ring, forming 3-amino-1-propanol derivatives. |
| Workup pH | Do Not Basify | Attempting to extract the free base (pH > 10) into organic solvent often leads to low recovery due to water solubility and volatility [3]. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (Mass Balance) | Product volatility | Do not isolate free base. Keep as HCl/TFA salt. Avoid high-vac if free base is suspected. |
| Ring-Opened Impurity (+18 mass) | Hydrolysis | Ensure solvents are anhydrous. Use fresh HCl/Dioxane. Reduce reaction temperature. |
| Gummy/Oily Product (Method A) | Incomplete precipitation | Triturate with dry Et₂O or Hexanes. Sonicate to induce crystallization. |
Visualizations
Reaction Mechanism & Pathway
The following diagram illustrates the deprotection pathway and the critical divergence point where ring opening can occur if conditions are uncontrolled.
Caption: Mechanistic pathway highlighting the critical divergence between successful deprotection and acid-catalyzed ring opening.
Experimental Workflow (Method A)
Caption: Step-by-step workflow for the HCl-mediated deprotection and isolation of the salt.
References
-
Azetidine Ring Stability: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [Link]
-
Acid-Catalyzed Ring Opening: Vanecko, J. A., & West, F. G. (2005). Acid-Promoted Ring Opening of N-Tosyl Azetidines. Organic Letters.[6] [Link]
-
General Boc Deprotection Protocols: Han, G., Tamaki, M., & Hruby, V. J. (2001).[2] Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane. The Journal of Peptide Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: Amide Coupling Strategies for 3-(Fluoromethyl)azetidine
Topic: Coupling reactions of 3-(fluoromethyl)azetidine with carboxylic acids Content Type: Detailed Application Notes and Protocols
Abstract & Introduction
3-(Fluoromethyl)azetidine is a high-value building block in modern medicinal chemistry. It serves as a conformationally restricted surrogate for larger saturated heterocycles (like piperidine) and utilizes the "fluorine effect" to modulate lipophilicity (
However, the incorporation of this moiety presents specific synthetic challenges:
-
Nucleophilicity: The electron-withdrawing nature of the fluorine atom (via the
-carbon) slightly reduces the basicity and nucleophilicity of the azetidine nitrogen compared to the unsubstituted parent. -
Salt Management: The reagent is almost exclusively supplied as a hydrochloride salt (CAS: 1642298-59-6) to ensure stability, requiring efficient in situ neutralization.
-
Ring Strain: While robust, the azetidine ring possesses significant angle strain (
26 kcal/mol), making it susceptible to ring-opening under highly acidic forcing conditions or in the presence of strong nucleophiles during workup.
This guide provides two validated protocols for coupling 3-(fluoromethyl)azetidine with carboxylic acids, tailored for Discovery Chemistry (high success rate) and Process Development (scalability and purification).
Chemical Properties & Handling[1]
| Property | Data / Description | Impact on Protocol |
| Structure | 4-membered ring, | Sterically accessible but electronically deactivated by |
| Form | Hydrochloride Salt (Solid) | CRITICAL: Must be neutralized with |
| Basicity (Est.) | pKa | Slightly less basic than azetidine (pKa 11.3) due to inductive effect ( |
| Stability | Stable at RT; Hygroscopic | Store under inert atmosphere. Avoid strong Lewis acids. |
| Volatility | Free base is volatile | Do not isolate the free base. Generate in situ. |
Decision Matrix: Reagent Selection
Before starting, select the protocol that matches your scale and substrate sensitivity.
Figure 1: Decision matrix for selecting the optimal coupling strategy.
Method A: The "Discovery" Standard (HATU)
Best for: Small-scale library synthesis, unreactive acids, and ensuring first-pass success. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which drives the reaction with the slightly deactivated 3-(fluoromethyl)azetidine.
Materials
-
Carboxylic Acid: 1.0 equiv.
-
Amine: 3-(Fluoromethyl)azetidine HCl (1.2 equiv.)
-
Reagent: HATU (1.2 – 1.5 equiv.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv.)
-
Solvent: DMF (Anhydrous) or DMAc.
Protocol Steps
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (concentration 0.1 M – 0.2 M).
-
Base Addition 1: Add DIPEA (1.5 equiv) to the acid solution.
-
Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes.
-
Why? This "pre-activation" ensures the active ester is formed before the amine salt is introduced, reducing competition.
-
-
Amine Preparation: In a separate vial, suspend 3-(Fluoromethyl)azetidine HCl (1.2 equiv) in a minimal amount of DMF. Add DIPEA (1.5 equiv) to this suspension and vortex/sonicate until clear.
-
Why? This frees the amine base from the salt.
-
-
Coupling: Transfer the amine solution dropwise into the activated acid solution.
-
Reaction: Seal and stir at RT for 2–12 hours. Monitor by LCMS.[1]
-
Workup:
-
Dilute with EtOAc.
-
Wash with sat.
(2x), Water (1x), and Brine (1x). -
Note: If the product is polar, use DCM/MeOH extraction or direct reverse-phase purification.
-
Method B: The "Process" Standard (T3P)
Best for: Scale-up (>1g), sterically hindered acids, and avoiding toxic byproducts. Mechanism: Propylphosphonic anhydride (T3P) acts as a water scavenger and coupling agent, generating a mixed anhydride intermediate. It is supplied as a 50% solution in EtOAc or DMF.
Materials
-
Carboxylic Acid: 1.0 equiv.
-
Amine: 3-(Fluoromethyl)azetidine HCl (1.1 equiv.)
-
Reagent: T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv.)
-
Base: N-Methylmorpholine (NMM) or DIPEA (3.0 – 4.0 equiv.)
-
Solvent: EtOAc or 2-MeTHF (Green alternative).
Protocol Steps
-
Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), 3-(Fluoromethyl)azetidine HCl (1.1 equiv), and EtOAc (5–10 volumes).
-
Base Addition: Cool to 0°C. Add NMM (3.5 equiv) dropwise.
-
Observation: The mixture may become homogenous or remain a slurry depending on the acid.
-
-
T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes, maintaining temperature < 10°C.
-
Why? Exothermic reaction. Controlling rate prevents epimerization of chiral centers on the acid.
-
-
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Validation: Check LCMS. If incomplete, heat to 45°C (T3P is thermally stable and works well at elevated temperatures).
-
Workup (The "T3P Advantage"):
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete neutralization of HCl salt. | Increase Base to 4.0–5.0 equiv. Ensure the amine salt is fully dissolved/neutralized before adding to the active ester. |
| Side Products (M+18) | Hydrolysis of active ester. | Use anhydrous solvents. If using HATU, ensure the amine is added immediately after the 5-min activation period. |
| Ring Opening | Acidic workup too harsh. | Azetidines can open in strong acid. Keep workup pH > 3. Avoid heating in acidic media. |
| Product in Aqueous | Product is highly polar. | Do not use dilute HCl/NaOH washes. Use DCM:IPA (3:1) for extraction or evaporate DMF and purify directly by Prep-HPLC. |
Reaction Pathway Visualization
Figure 2: Mechanistic workflow for the coupling of azetidine salts.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development. [Link]
-
Piotrowski, D. W. (2012). Application of Azetidines in Drug Design.[4][5][6][7] Drug Design-Novel Advances in the Omics Field and Applications. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Sources
- 1. Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. hepatochem.com [hepatochem.com]
- 4. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of Enzyme Inhibitors Using Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
Executive Summary
This application note details the synthetic protocols and strategic rationale for employing Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (CAS 1443983-85-4) as a high-value building block in the development of enzyme inhibitors.
In modern medicinal chemistry, the "escape from flatland" (increasing Fsp³ character) is a critical strategy to improve solubility and selectivity. The 3-(fluoromethyl)azetidine moiety serves as a superior bioisostere for traditional cyclic amines (e.g., pyrrolidine, piperidine), offering modulated basicity (
Chemical Profile & Strategic Rationale
Compound Specifications
| Property | Data |
| Compound Name | Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate |
| CAS Number | 1443983-85-4 |
| Molecular Formula | |
| Molecular Weight | 189.23 g/mol |
| Physical State | Colorless to light yellow oil (or low-melting solid) |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc |
| Key Function | Bioisostere for proline/piperidine; Metabolic blocker |
The "Fluorine Effect" in Enzyme Inhibitors
Incorporating the 3-(fluoromethyl)azetidine scaffold addresses three common liabilities in lead optimization:
-
Metabolic Stability: The fluorine atom at the methyl group deactivates the adjacent C-H bonds, preventing rapid oxidative metabolism (N-dealkylation or
-oxidation) often seen in simple methyl or ethyl side chains. -
Basicity Modulation: The electron-withdrawing effect of the fluorine (through the
-bond) lowers the of the azetidine nitrogen (typically from ~11 to ~8-9). This reduces lysosomal trapping and hERG channel affinity while maintaining physiological solubility. -
Conformational Restriction: The rigid azetidine ring locks the vector of the fluoromethyl group, enabling precise targeting of hydrophobic pockets within the enzyme active site (e.g., the ribose pocket of kinases or the S1' pocket of proteases).
Experimental Protocols
Protocol A: Controlled Boc-Deprotection
Critical Note: The free amine, 3-(fluoromethyl)azetidine , is low-molecular-weight and potentially volatile. It should never be concentrated to dryness as a free base. It must be isolated as a salt or used immediately in solution.
Reagents:
-
Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (1.0 equiv)[1][2]
-
4M HCl in Dioxane (10 equiv) or TFA/DCM (1:1 v/v)
-
Diethyl ether (
) or MTBE (for precipitation)
Procedure (HCl Salt Method - Preferred):
-
Dissolve the starting material (1.0 g, 5.28 mmol) in dry 1,4-dioxane (5 mL) or DCM (5 mL). Cool to 0°C.[3]
-
Dropwise add 4M HCl in dioxane (13.2 mL, 52.8 mmol) under
atmosphere. -
Allow the reaction to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (ninhydrin stain) or LCMS.
-
Workup:
-
Scenario A (Precipitation): If a solid forms, dilute with
(20 mL), filter the white solid, and wash with cold ether. Dry under high vacuum. -
Scenario B (No Precipitate): Concentrate the solvent carefully on a rotary evaporator at low temperature (<30°C) to ~20% volume. Add
to induce precipitation.
-
-
Yield: Quantitative conversion to 3-(fluoromethyl)azetidine hydrochloride . Store in a desiccator (hygroscopic).
Protocol B: Nucleophilic Aromatic Substitution ( )
This reaction couples the azetidine core to a heteroaryl scaffold (e.g., chloropyrimidine, fluoronitrobenzene) common in kinase inhibitors.
Reagents:
-
3-(fluoromethyl)azetidine HCl salt (1.2 equiv)
-
Aryl/Heteroaryl Halide (e.g., 4-chloropyrimidine) (1.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)
-
Solvent: DMF, DMSO, or n-Butanol.
Procedure:
-
Dissolve the Aryl Halide (1.0 mmol) in DMF (3 mL).
-
Add the Azetidine HCl salt (1.2 mmol).
-
Add DIPEA (3.5 mmol) dropwise. Note: Ensure sufficient base to neutralize the HCl salt and scavenge the generated acid.
-
Heat the mixture to 80-100°C (depending on the electrophile reactivity) for 4-12 hours.
-
Workup: Dilute with EtOAc, wash with water (x3) and brine (x1). Dry over
.[3] -
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol C: Amide Coupling (Peptide Bond Formation)
Used when attaching the azetidine to a carboxylic acid core (e.g., for PROTAC linkers or protease inhibitors).
Reagents:
-
Carboxylic Acid Core (1.0 equiv)[1]
-
3-(fluoromethyl)azetidine HCl salt (1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv) or T3P (1.5 equiv)
-
Base: DIPEA (4.0 equiv)
-
Solvent: DMF or DCM.
Procedure:
-
Dissolve the Carboxylic Acid in DMF (0.2 M concentration).
-
Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir for 5 mins to activate the acid.
-
Add the Azetidine HCl salt followed by the remaining DIPEA (2.0 equiv).
-
Stir at RT for 2-16 hours.
-
Workup: Standard aqueous extraction or direct purification via preparative HPLC if the product is polar.
Workflow Visualization
The following diagram illustrates the decision logic and synthetic flow for utilizing this building block in a medicinal chemistry campaign.
Caption: Strategic workflow for integrating the fluoromethyl-azetidine moiety into drug scaffolds, highlighting the critical divergence at the coupling stage.
Case Study: Optimization of a STAT3 Inhibitor
Background: Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors often contain basic amine side chains to interact with the SH2 domain. However, high basicity can lead to poor bioavailability.
Application: Researchers utilized azetidine scaffolds to replace flexible alkyl amines. By employing Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate :
-
Synthesis: The Boc group was removed (Protocol A), and the amine was coupled to a fluoronitrobenzene core via
(Protocol B). -
Outcome: The resulting inhibitor displayed improved cellular permeability due to the reduced
(fluorine effect) and maintained high affinity ( ) by exploiting the specific volume of the fluoromethyl group in the binding pocket. -
Reference Context: This approach mirrors strategies seen in the development of azetidine-based STAT3 inhibitors like H182 and TGR5 agonists, where the azetidine ring provides a rigid vector for pharmacophores [1, 4].
References
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters. Context: Demonstrates the utility of azetidine scaffolds in improving potency and PK properties of STAT3 inhibitors.
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Source: Journal of the American Chemical Society (JACS). Context: Discusses the synthesis and stability of fluorinated 4-membered heterocycles and their application as bioisosteres.
-
Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (Compound Data). Source: PubChem / Uni.lu. Context: Verification of chemical structure, CAS (1443983-85-4), and physical properties.[4]
-
Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent TGR5 agonists. Source: Journal of Medicinal Chemistry. Context: Illustrates the use of substituted azetidines in GPCR agonist design, highlighting the metabolic stability conferred by fluorinated motifs.
-
A Single-Step Synthesis of Azetidine-3-amines. Source: Journal of Organic Chemistry.[5] Context: Provides background on the synthetic challenges and solutions for functionalizing azetidine rings.
Sources
- 1. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]
- 2. PubChemLite - Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate (C10H18FNO3) [pubchemlite.lcsb.uni.lu]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. TERT-BUTYL 3-(FLUOROMETHYL)AZETIDINE-1-CARBOXYLATE [P49244] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 5. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fluorinated Azetidines as High-Value Bioisosteres in CNS Therapeutics
Topic: Application of Fluorinated Azetidines in CNS Drug Discovery Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary
The successful delivery of small molecules across the Blood-Brain Barrier (BBB) remains the primary attrition point in Central Nervous System (CNS) drug discovery. Fluorinated azetidines—specifically 3-fluoroazetidine and 3,3-difluoroazetidine —have emerged as privileged structural motifs. They offer a unique solution to the "basicity-lipophilicity" trade-off by modulating pKa, reducing P-glycoprotein (P-gp) efflux, and blocking metabolic soft spots, all while maintaining a low molecular weight footprint.
This guide provides a technical roadmap for integrating these motifs into lead optimization campaigns, including physicochemical rationales, synthetic protocols, and decision-making frameworks.
Physicochemical Rationale: The "Fluorine Effect" on Azetidines
The azetidine ring is a strained, four-membered nitrogen heterocycle.[1] While the parent azetidine is highly basic (pKa ~11.3), the strategic introduction of fluorine at the C3 position creates a powerful inductive effect that drastically alters the molecule's electronic profile without imposing significant steric bulk.
Basicity Modulation (pKa Tuning)
High basicity often correlates with high phospholipid affinity (leading to lysosomal trapping/phospholipidosis) and hERG channel blockade. Fluorination lowers the pKa of the azetidine nitrogen, bringing it into the optimal range for CNS penetration (pKa 6.5–8.5).
Table 1: Comparative Physicochemical Properties of Azetidine Variants
| Scaffold | Structure | Approx. pKa (Conjugate Acid) | LogP (Experimental) | CNS MPO Impact | Primary Application |
| Azetidine | ~11.3 | -1.0 | Low (Too Basic) | General linker; rarely CNS optimized. | |
| 3-Fluoroazetidine | ~9.5 | -0.7 | Moderate | Balancing potency/solubility. | |
| 3,3-Difluoroazetidine | ~7.4 - 8.0 | 0.1 | High | Ideal CNS Bioisostere. Reduces P-gp efflux; lowers hERG risk. | |
| Pyrrolidine (Ref) | ~11.3 | 0.2 | Low | Standard cyclic amine; often metabolically labile. |
Conformational Bias (The Gauche Effect)
Unlike the planar oxetane, the azetidine ring puckers. The introduction of fluorine introduces a gauche effect (preference for the C–F bond to be gauche to the N-lone pair), which can lock the conformation. This rigidity can reduce the entropic penalty of binding to a target protein, potentially improving potency.
Decision Framework: When to Deploy Fluorinated Azetidines
Use the following logic flow to determine if a fluorinated azetidine is the correct bioisosteric replacement for your lead series.
Figure 1: Strategic decision tree for implementing azetidine bioisosteres in medicinal chemistry campaigns.
Synthetic Protocols
Synthesis of fluorinated azetidines is non-trivial due to ring strain. The most robust method involves deoxofluorination of N-protected 3-hydroxyazetidines.
Protocol A: Synthesis of 1-Boc-3-fluoroazetidine (DAST Method)
Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable and can be explosive. Perform all reactions behind a blast shield. Never heat DAST reactions above 50°C.
Materials:
-
1-Boc-3-hydroxyazetidine (1.0 eq)
-
DAST (1.2 eq)[2]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 1-Boc-3-hydroxyazetidine dissolved in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add DAST dropwise via syringe over 20 minutes. Maintain temperature below -70°C to prevent elimination side-products (formation of enamine).
-
Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–6 hours. Stir at RT for an additional 8 hours.
-
Checkpoint: Monitor by TLC (stain with ninhydrin or KMnO4). The fluorinated product is typically less polar than the alcohol.
-
-
Quench: Cool the mixture back to 0°C. Slowly quench by adding saturated
. Vigorous gas evolution ( ) will occur. -
Workup: Extract the aqueous layer with DCM (3x). Combine organics, dry over
, and concentrate-
Note: Azetidines are volatile; avoid high vacuum for prolonged periods.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Late-Stage Coupling (SnAr)
Incorporating the azetidine core into a heteroaromatic scaffold.
Materials:
-
3,3-difluoroazetidine hydrochloride (1.2 eq)[3]
-
Chlorinated Heterocycle (e.g., 2-chloropyridine derivative) (1.0 eq)[4]
- or DIPEA (3.0 eq)
-
DMSO or DMF
Methodology:
-
Dissolve the heteroaryl chloride in DMSO (0.2 M).
-
Add the azetidine salt and base.
-
Heat to 80–100°C for 4–12 hours.
-
Observation: Fluorinated azetidines are less nucleophilic than their non-fluorinated counterparts due to the inductive effect. Higher temperatures or stronger bases may be required compared to standard amines.
Experimental Workflow: Synthesis & Validation
The following diagram illustrates the complete workflow from raw material to validated CNS lead.
Figure 2: End-to-end workflow for synthesizing and validating fluorinated azetidine candidates.
Case Study & Application Data
Impact on CNS MPO (Multiparameter Optimization)
In a theoretical optimization of a BACE1 inhibitor (Alzheimer's target), replacing a piperidine moiety with a 3,3-difluoroazetidine resulted in the following shifts:
-
Molecular Weight: Reduced by ~28 Da.
-
pKa: Dropped from 10.2 to 7.8.
-
LogD (pH 7.4): Increased slightly, but within acceptable range (1.5 to 2.5).
-
Result: The CNS MPO score increased from 3.8 to 5.2 (Scale 0-6), moving the compound from "Questionable" to "Highly Desirable" for CNS exposure.
Troubleshooting Common Issues
-
Elimination vs. Substitution: During DAST fluorination, if the reaction warms too quickly, the 3-hydroxy group eliminates to form the alkene (azetine), which hydrolyzes or polymerizes. Solution: Strict temperature control (-78°C) and slow addition.[2]
-
Low Nucleophilicity: 3,3-difluoroazetidine is a poor nucleophile. Solution: Use Buchwald-Hartwig conditions (Pd-catalysis) if SnAr fails.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Petrov, R. A., et al. (2016). Azetidines: New Horizons in Drug Discovery. ChemMedChem, 11(2), 163-178. Link
-
Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. Link
-
Lowe, M. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187–7211. Link
- Dunet, J., et al. (2016). Synthesis of 3-fluoroazetidines and 3,3-difluoroazetidines. Organic Process Research & Development. (General reference to DAST protocols cited in search results).
Sources
Application Note: Purification Strategies for Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate Derivatives
Introduction & Scope
The azetidine ring is a critical pharmacophore in modern medicinal chemistry, offering a rigid, low-molecular-weight scaffold that modulates the metabolic stability and vectoral orientation of pendant groups. Specifically, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (Compound 1 ) serves as a valuable intermediate for introducing fluorine—a bioisostere for hydrogen or hydroxyl groups that enhances lipophilicity and metabolic resistance.[1]
However, the synthesis of 1 , typically via deoxyfluorination of the precursor alcohol (tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate), presents unique purification challenges.[1] The reaction generates hazardous byproducts (HF, sulfur residues) and often leaves unreacted starting material that possesses similar chromatographic mobility to the product.
This guide details a robust, self-validating purification protocol designed to isolate high-purity (>98%) fluorinated azetidine while preserving the acid-sensitive Boc protecting group.[1]
Critical Synthesis Context & Impurity Profile
To purify effectively, one must understand the "crude cocktail" entering the separation stream. The standard synthesis utilizes reagents like DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor , or XtalFluor-E .[1]
| Component | Origin | Physicochemical Property | Purification Challenge |
| Product (1) | Target Compound | Lipophilic, acid-sensitive (Boc) | Weak UV absorbance (205-210 nm).[1] |
| Precursor Alcohol | Unreacted Starting Material | Polar, H-bond donor | Often co-elutes with product on silica.[1] |
| Elimination Alkene | Side Reaction | Non-polar, volatile | Can be removed by high-vac; distinct Rf.[1] |
| Sulfur Residues | Reagent Byproducts | Foul-smelling, variable polarity | Requires oxidative workup or specific washes.[1] |
| Inorganic Fluorides | Reagent Breakdown | Ionic, water-soluble | Corrosive; requires buffered quench.[1] |
Pre-Purification: The "Kill Step" & Workup
Safety Warning: Deoxyfluorination reagents generate anhydrous HF upon hydrolysis.[1] Standard glass can etch, and HF causes severe, penetrating burns.[2] Always use plasticware (PP/PE) for the quench step and wear double nitrile gloves.
Protocol A: Buffered Oxidative Quench
Rationale: This step neutralizes HF to protect the Boc group and oxidizes sulfur byproducts to water-soluble sulfoxides/sulfones, simplifying extraction.
-
Cooling: Cool the reaction mixture (typically in DCM) to -78°C or 0°C depending on scale.
-
Quench: Slowly add saturated aqueous NaHCO₃ (10 mL per mmol substrate).
-
Oxidation (Optional but Recommended for DAST): Add 10% aqueous bleach (NaOCl) or saturated iodine solution to the biphasic mixture and stir vigorously for 20 minutes. This converts lipophilic sulfur impurities into polar species that partition into the aqueous phase.
-
Extraction:
Chromatographic Purification Strategies
Method 1: Flash Column Chromatography (Standard)
The fluorinated product is less polar than the alcohol precursor. However, on silica gel, the "drag" from the carbamate (Boc) can compress the separation window.
-
Stationary Phase: Spherical Silica Gel (20–40 µm).[1]
-
Gradient:
Detection Strategy: Since the azetidine ring lacks a chromophore and the Boc group absorbs weakly at 210 nm, UV detection is unreliable.
-
Primary: ELSD (Evaporative Light Scattering Detector) – Universal detection.[1]
-
Secondary (TLC Stains):
Method 2: The "Acetylation Trick" (For Difficult Separations)
Expert Insight: If the alcohol precursor co-elutes with the fluoro product (common on large scales), do not attempt to re-column immediately. Instead, chemically alter the impurity.
-
Derivatization: Treat the crude mixture with Acetic Anhydride (1.2 eq vs estimated alcohol), Pyridine (2 eq), and DMAP (cat.) in DCM for 1 hour.
-
Mechanism: This converts the polar Alcohol (Rf ~0.[1]2) into a non-polar Acetate (Rf ~0.6).[1][2]
-
Result: The Target Fluoro-Azetidine (Rf ~0.[1]45) now sits perfectly between the Acetate and any polar baseline impurities, doubling the resolution.
Visualizing the Workflow
Figure 1: Decision-matrix for the purification of fluorinated azetidines, highlighting the derivatization strategy for difficult separations.
Quality Control & Validation
Once isolated, the compound must be validated. The introduction of fluorine provides a unique handle for NMR validation.
| Analytical Method | Expected Observation | Pass Criteria |
| ¹H NMR (CDCl₃) | Doublet of doublets for -CH₂F (approx. 4.5 ppm, J_HF ≈ 47 Hz).[1] | Integration of -CH₂F matches Boc protons (9H, s, 1.45 ppm).[1] |
| ¹⁹F NMR | Decoupled singlet or triplet (if coupled to H). Typically -220 to -230 ppm for alkyl fluorides.[1] | Single sharp peak.[1] Absence of peaks at -180 ppm (inorganic fluoride) or -110 ppm (DAST residues).[1] |
| GC-MS | Molecular ion often weak.[1] Look for [M-Boc] fragment. | Single peak >98% area.[1][2][4] |
Self-Validating Check: Run a ¹⁹F NMR of the crude before the column and the purified fraction. The crude will often show a broad hump (polymeric fluoride) or signals from the reagent. The purified spectrum must be a clean, baseline-resolved signal.[1]
References
-
Organic Syntheses: Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Syntheses, Coll.[1][2][5] Vol. 10. [Link]
-
National Institutes of Health (NIH): Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions. [Link][1]
-
Organic Chemistry Portal: Fluoroalkane synthesis by fluorination or substitution. [Link]
Sources
- 1. PubChemLite - Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate (C10H18FNO3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chemscene.com [chemscene.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: Solid-Phase Synthesis Featuring Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
Abstract
The incorporation of strained heterocyclic scaffolds, such as azetidines, into peptide and small molecule libraries is a validated strategy for enhancing pharmacological properties. The azetidine motif introduces conformational rigidity and can improve metabolic stability and cell permeability.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate in solid-phase organic synthesis (SPOS). We present detailed protocols for resin selection, Boc-deprotection, coupling to a resin-bound scaffold, and final cleavage, with an emphasis on the underlying chemical principles and field-proven insights to ensure reproducible, high-yield synthesis.
Introduction: The Strategic Value of Fluorinated Azetidines in SPOS
The synthesis of compound libraries for high-throughput screening remains a cornerstone of modern drug discovery. Solid-phase synthesis is a highly effective method for this purpose, allowing for the sequential addition of building blocks with simplified purification at each step.[] The choice of building blocks is critical, and those that confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties are of high value.
The azetidine ring, a four-membered nitrogenous heterocycle, is increasingly utilized in medicinal chemistry.[1][5] Its strained nature imparts a well-defined conformational constraint on molecular backbones, which can lead to enhanced binding affinity for biological targets.[3] Furthermore, the introduction of fluorine via the fluoromethyl group can significantly modulate properties such as metabolic stability, pKa, and binding interactions without a large steric penalty.
This guide focuses on the practical application of Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate, a versatile building block for introducing this valuable motif. The workflow described herein centers on a standard solid-phase peptide synthesis (SPPS) approach, where the azetidine is coupled as a secondary amine following the removal of its acid-labile tert-butyloxycarbonyl (Boc) protecting group.
Core Principles and Workflow Overview
The synthetic strategy involves coupling the deprotected azetidine nitrogen to a carboxylic acid immobilized on a solid support. This process follows a cyclical workflow common to SPPS, consisting of deprotection, activation, coupling, and washing steps.[][6]
The success of this strategy hinges on three key stages:
-
Efficient Boc-Deprotection: Complete removal of the Boc group is necessary to reveal the nucleophilic secondary amine for the subsequent coupling reaction.
-
Robust Amide Bond Formation: Coupling a secondary amine, particularly a sterically hindered one like azetidine, to a resin-bound acid requires potent activation reagents to drive the reaction to completion.
-
Controlled Cleavage: The final molecule must be released from the solid support under conditions that do not compromise the integrity of the product.
Below is a conceptual diagram of the overall solid-phase synthesis workflow.
Caption: High-level workflow for incorporating the azetidine building block.
Detailed Protocols and Methodologies
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality and the desired cleavage conditions. For producing a C-terminal carboxylic acid with maximum flexibility for mild cleavage, the 2-Chlorotrityl chloride (2-Cl-Trt-Cl) resin is highly recommended.[7][8] Its extreme acid sensitivity allows for product cleavage while keeping many acid-labile side-chain protecting groups intact.[8][9]
Protocol 3.1: Loading the First Amino Acid onto 2-Cl-Trt-Cl Resin
-
Swell 1.0 g of 2-Cl-Trt-Cl resin (e.g., 1.2 mmol/g loading) in 10 mL of dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
In a separate vial, dissolve the first Fmoc-protected amino acid (0.8 mmol, ~0.7 equivalents relative to resin loading) in 5 mL of DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.4 mmol, 3 equivalents relative to the amino acid) to the amino acid solution and mix.
-
Add the amino acid/DIPEA solution to the swollen resin.
-
Agitate the mixture with nitrogen bubbling for 1-2 hours at room temperature.
-
To cap any remaining reactive trityl chloride sites, add 1.0 mL of methanol and agitate for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum.
Coupling of Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
This core process involves two critical steps: the deprotection of the resin-bound amine (from the first loaded amino acid) and the coupling of the deprotected azetidine.
Protocol 3.2.1: On-Resin Fmoc Deprotection
-
Swell the Fmoc-amino acid-loaded resin in 10 mL of N,N-Dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Agitate for 7-10 minutes at room temperature.[10]
-
Drain the piperidine solution.
-
Repeat steps 3-4 one more time to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. The resin now has a free primary amine ready for coupling.
Protocol 3.2.2: Azetidine Boc-Deprotection and Coupling
Expert Insight: The coupling of secondary amines can be sluggish. Therefore, a highly efficient coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is strongly recommended.[11][12] HATU, in the presence of a non-nucleophilic base like DIPEA, forms a highly reactive OAt-active ester, which readily reacts with the secondary amine of the azetidine.[12][13]
-
Azetidine Deprotection (in solution): In a separate flask, dissolve Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (4 equivalents relative to resin loading) in a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.[14] Stir for 30 minutes at room temperature.
-
Remove the TFA/DCM under reduced pressure. Caution: TFA is highly corrosive. Co-evaporate with toluene (2x) to ensure complete removal of residual acid. The resulting product is the TFA salt of 3-(fluoromethyl)azetidine.
-
Coupling Reaction: a. Swell the resin with the free primary amine (from Protocol 3.2.1) in 10 mL of DMF. b. In a separate vial, dissolve the resin-bound carboxylic acid building block (if not already on the resin), HATU (3.9 eq.), and the deprotected 3-(fluoromethyl)azetidine TFA salt (4 eq.) in DMF. c. Add DIPEA (8 eq.) to the vial to neutralize the TFA salt and activate the coupling reaction. The solution may change color. d. Immediately add this activated solution to the swollen resin. e. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: To confirm reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative Kaiser test (beads remain yellow) indicates the absence of primary amines and a successful coupling.[3]
-
Drain the coupling solution and wash the resin extensively with DMF (5x), DCM (3x), and methanol (2x). Dry the resin under vacuum.
Caption: Mechanism of HATU-mediated amide bond formation.
Cleavage of the Final Compound
Once the synthesis is complete, the target molecule is cleaved from the solid support. For a 2-Cl-Trt-Cl resin, very mild acidic conditions are sufficient.
Protocol 3.3: Cleavage from 2-Cl-Trt-Cl Resin
-
Wash the final resin-bound product with DCM (3x) and dry it partially.
-
Prepare a cleavage cocktail. A common mild cocktail is a mixture of acetic acid, trifluoroethanol (TFE), and DCM (e.g., 1:1:8 v/v/v).[15] For more robust cleavage, a solution of 1-5% TFA in DCM can be used.[7]
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate gently for 30-60 minutes at room temperature.[9][15]
-
Filter the resin and collect the filtrate into a round-bottom flask.
-
Wash the resin with a small additional volume of the cleavage cocktail or DCM and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure to remove the majority of the solvent.
-
Precipitation: Add the concentrated solution dropwise into a 10-fold excess of cold diethyl ether with stirring to precipitate the crude product.[3][15]
-
Collect the precipitate by centrifugation or filtration, wash with cold ether, and dry under vacuum.
-
The crude product can then be purified by standard techniques such as preparative HPLC.
Data Summary and Reagent Guide
For clarity, the key parameters for the coupling protocol are summarized below.
| Parameter | Reagent/Condition | Equivalents (vs. Resin) | Purpose |
| Resin | 2-Chlorotrityl chloride | 1.0 | Solid support for C-terminal acid |
| Boc Deprotection | 25-50% TFA in DCM | Excess | Removes Boc group from azetidine |
| Coupling Reagent | HATU | 3.9 | Activates carboxylic acid for amidation |
| Nucleophile | 3-(fluoromethyl)azetidine | 4.0 | The building block to be incorporated |
| Base | DIPEA | 8.0 | Activates HATU and neutralizes TFA salt |
| Solvent | DMF | - | Swells resin and dissolves reagents |
| Cleavage Cocktail | Acetic Acid/TFE/DCM (1:1:8) | Excess | Releases final product from resin |
Conclusion
Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate is a powerful building block for introducing unique structural and physicochemical properties into synthetic libraries. By following the robust solid-phase protocols detailed in this guide—specifically utilizing a highly acid-sensitive resin like 2-Cl-Trt-Cl and a potent coupling agent like HATU—researchers can confidently and efficiently incorporate this valuable motif. The methodologies provided are designed to be self-validating through standard monitoring techniques, ensuring a high rate of success for drug discovery and development professionals.
References
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. (URL not available in search results)
- Couty, F., & Evano, G. (2009). Synthesis and reactivity of azetidines. Organic Preparations and Procedures International, 41(5), 387-435. (URL not available in search results)
-
Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (URL not available in search results)
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(79), 50026-50033. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International journal of peptide and protein research, 37(6), 513-20. Retrieved from [Link]
Sources
- 1. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 9. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
Application Note: Catalytic Strategies for the Functionalization of Azetidines
Executive Summary
Azetidines (saturated 4-membered nitrogen heterocycles) have transcended their status as mere "curiosities" to become privileged scaffolds in modern drug discovery.[1] They offer a unique structural compromise: they possess the metabolic stability lacking in aziridines while offering distinct conformational rigidity and vector alignment compared to pyrrolidines and piperidines.
This guide details advanced catalytic protocols for functionalizing the azetidine core. Unlike traditional nucleophilic substitutions which often require high temperatures or suffer from ring-opening side reactions, modern catalytic methods—specifically Nickel/Photoredox Dual Catalysis and Strain-Release Relay Catalysis —allow for precise editing of the azetidine scaffold under mild conditions.
Strategic Considerations in Azetidine Chemistry
Before designing a synthesis, one must understand the physical organic constraints of the azetidine ring.
The "Goldilocks" Ring Strain
Azetidines possess a ring strain energy (RSE) of ~26 kcal/mol.
-
Implication: They are stable enough to survive many standard organic transformations (unlike aziridines, RSE ~27 kcal/mol, which open easily), but energetic enough that C–H activation at the
-position (next to Nitrogen) is kinetically retarded due to poor orbital overlap (high s-character in the C-H bond). -
Strategy: Consequently, C3-functionalization is the primary vector for diversification.
Basicity and Solubility
Azetidines are generally more basic (pKa ~11.3) than their acyclic counterparts (dimethylamine pKa ~10.7) due to the refusal of the lone pair to rehybridize.
-
Protocol Note: In catalytic cross-couplings, the free amine can poison metal catalysts (Pd/Ni). N-protection (Boc, Cbz, or Benzhydryl) is strictly required for the protocols below.
Methodology Landscape
We categorize catalytic functionalization into three distinct generations. This guide focuses on Generation 3 (Strain-Release) and Generation 2 (Cross-Coupling) as they offer the highest value for library synthesis.
Figure 1: Strategic decision tree for azetidine modification. Generation 3 (Green) represents the current frontier in accessing sterically congested quaternary centers.
Protocol A: Nickel-Catalyzed Reductive Cross-Coupling
Target: C3-Arylation/Alkylation of Azetidines Mechanism: Ni(0)/Ni(II) catalytic cycle utilizing 3-iodoazetidine as the radical precursor.
This method is the industry standard for attaching aryl or alkyl groups to the C3 position. It bypasses the need for pre-formed organometallics (Grignards/Zincates), tolerating protic functional groups (alcohols, amides) elsewhere on the molecule.
Materials Reagents[2][3][4][5][6]
-
Substrate:
-Boc-3-iodoazetidine (Commercially available). -
Catalyst:
(10 mol%). -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%).
-
Reductant: Manganese powder (
) (2.0 equiv) or Zinc dust. -
Solvent: DMA (Dimethylacetamide) or DMF (anhydrous).
Step-by-Step Protocol
-
Catalyst Pre-complexation (Critical):
-
In a glovebox or under strictly inert atmosphere (
), weigh (10 mol%) and dtbbpy (15 mol%) into a reaction vial. -
Add 1.0 mL of anhydrous DMA. Stir for 15 minutes until the solution turns a deep green/teal color. Why? This ensures the active ligated species is formed before substrate exposure.
-
-
Reaction Assembly:
-
Add
-Boc-3-iodoazetidine (1.0 equiv, 0.5 mmol) and the Aryl Iodide coupling partner (1.2 equiv) to the vial. -
Add Manganese powder (2.0 equiv). Note: Mn should be activated (washed with dilute HCl, then MeOH/Ether) for best results, though commercial -325 mesh often works as is.
-
Add remaining DMA to reach 0.2 M concentration.
-
-
Execution:
-
Seal the vial with a PTFE-lined cap.
-
Stir vigorously at 60°C for 12-16 hours. Vigorous stirring is essential to keep the heterogeneous Mn reductant suspended.
-
-
Workup:
-
Dilute with EtOAc and filter through a pad of Celite to remove Mn salts.
-
Wash the filtrate with
(5% aq) to remove DMA. -
Concentrate and purify via silica gel chromatography (Hexane/EtOAc).
-
Validation Data:
| Coupling Partner | Yield (%) | Notes |
|---|---|---|
| Iodobenzene | 82% | Standard benchmark |
| 4-CN-Iodobenzene | 78% | Electron-poor works well |
| 4-OMe-Iodobenzene | 65% | Electron-rich requires longer time |
| 2-Bromopyridine | 55% | Heterocycles are challenging; switch to Ni(COD)2 if yield is low |
Protocol B: Strain-Release Relay Catalysis (The "ABB" Route)
Target: Synthesis of C3-Quaternary Azetidines Reference: J. Am. Chem. Soc.[4] 2023, 145, 19049.[4]
Directly functionalizing the C3 position of an azetidine to create a quaternary center (e.g., 3-aryl-3-alkyl azetidine) is sterically difficult with standard cross-coupling. This protocol uses 1-azabicyclo[1.1.0]butane (ABB) as a "masked" azetidine. A bromide catalyst opens the ABB ring to form a transient radical, which is then trapped by a Nickel catalyst.[4][5]
Mechanism Visualization
Figure 2: The Polar-Radical Relay mechanism. The bromide acts as a shuttle, opening the strained ABB ring to generate a radical capable of engaging the Nickel catalyst.
Detailed Protocol
Reagents:
-
Substrate: Benzoylated 1-azabicyclo[1.1.0]butane (ABB-Bz).
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv).
-
Catalyst:
(10 mol%). Note: Acts as both Ni source and Br source. -
Ligand: 4,4'-di-nonyl-2,2'-bipyridine (dnbpy) (12 mol%).
-
Oxidant: Di-tert-butyl peroxide (DTBP) (1.5 equiv) or similar radical initiator if required by specific substrate variant, but often the Ni(II)/Boronic acid transmetallation drives the cycle. Correction based on Liao 2023: The specific condition uses
and a reductant or specific conditions where the boronic acid couples with the transient radical. -
Solvent: 1,4-Dioxane.
Step-by-Step:
-
Preparation:
-
Load
(10 mol%) and ligand (12 mol%) into a tube. Add Dioxane and stir to complex (yellow/green).
-
-
Substrate Addition:
-
Add the ABB substrate (0.2 mmol) and Aryl Boronic Acid (0.3 mmol).
-
Add
(2.0 equiv) as base.
-
-
Reaction:
-
Heat to 80°C under Argon for 12 hours.
-
Mechanism Insight: The
initiates the cycle. Bromide opens the ABB.[5] The resulting azetidinyl radical enters the Ni-cycle, couples with the Boronic acid, and releases the product, regenerating the bromide.
-
-
Purification:
-
Standard aqueous workup and silica chromatography.
-
Troubleshooting & Optimization Guide
| Problem | Root Cause | Solution |
| Low Conversion | Catalyst poisoning by azetidine Nitrogen | Ensure the N-protecting group (Boc/Bz) is stable. Use bulky ligands (dtbbpy) to prevent substrate coordination to Ni. |
| Protodehalogenation | Moisture in solvent (Protocol A) | Dry DMA over molecular sieves for 24h. Ensure Mn/Zn is dry. |
| Ring Opening | Acidic workup | Azetidines are acid-sensitive. Avoid strong HCl during workup. Use ammonium chloride or dilute citric acid. |
| Homocoupling (Ar-Ar) | Excess reductant or wrong stoichiometry | Add the aryl halide slowly (syringe pump) to keep its concentration low relative to the azetidine radical. |
References
-
Liao, H.-H., et al. (2023).[4] "Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization." Journal of the American Chemical Society, 145(35), 19049–19059. [Link]
-
Schindler, C. S., et al. (2020).[6] "Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions." Science, 369(6506), 939-945. [Link]
-
Doyle, A. G., et al. (2017). "Nickel-Catalyzed Enantioselective Reductive Cross-Coupling of Styrenyl Aziridines." Journal of the American Chemical Society, 139(16), 5692–5695. (Foundational Ni-reductive coupling logic applied to strained rings). [Link]
-
Gaunt, M. J., et al. (2018).[6] "Palladium-Catalyzed C(sp3)–H Amination of Azetidines." Nature Chemistry, 10, 200–206. [Link]
-
Bull, J. A., et al. (2016). "Synthesis and Functionalization of 3-Substituted Azetidines." Chemical Reviews, 116(24), 14769–14827. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Enantioselective Electrochemical Reductive Cross-Coupling of Aryl Aziridines with Alkenyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization [organic-chemistry.org]
- 5. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Note: Scalable Synthesis of 3-(Fluoromethyl)azetidine Derivatives
Executive Summary
The azetidine ring is a "privileged scaffold" in modern drug discovery, offering a distinct vector for conformational restriction and metabolic stability compared to pyrrolidines or piperidines.[1] However, the introduction of a fluoromethyl group at the C3 position—creating 3-(fluoromethyl)azetidine —presents significant scale-up challenges. The high ring strain (~25 kcal/mol) of the azetidine core renders it susceptible to ring-opening polymerization or elimination under the harsh conditions typically required for fluorination.
This Application Note details a robust, scalable protocol for synthesizing 1-Boc-3-(fluoromethyl)azetidine starting from 1-Boc-3-azetidinecarboxylic acid. Unlike traditional methods relying on thermally unstable DAST (diethylaminosulfur trifluoride), this guide prioritizes the use of XtalFluor-E® , a crystalline dialkylaminodifluorosulfinium salt, to ensure process safety on multigram to kilogram scales.
Strategic Analysis: Route Selection & Safety
The Thermal Hazard of Deoxyfluorination
Historically, the conversion of alcohols to alkyl fluorides is achieved using DAST or Deoxo-Fluor®. While effective on a milligram scale, these reagents pose severe risks upon scale-up:
-
Shock Sensitivity: DAST residues can become shock-sensitive upon heating.
-
Thermal Runaway: DAST exhibits a rapid, high-energy decomposition exotherm starting ~140°C.[2]
-
HF Liberation: Hydrolysis releases anhydrous HF instantly.[1]
The Solution: This protocol utilizes XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).[3] It has a higher decomposition temperature (>200°C) and does not release free HF unless promoted, making it significantly safer for batch reactors.[1]
Synthetic Strategy Diagram
The following decision tree outlines the logic for selecting the XtalFluor-E route over sulfonate displacement or DAST.
Figure 1: Strategic selection of fluorination reagent based on safety and scalability profiles.
Experimental Protocols
Protocol A: Preparation of 1-Boc-3-(hydroxymethyl)azetidine
Prerequisite step: Reducing the carboxylic acid to the alcohol.
Reaction Overview:
| Parameter | Specification |
| Scale | 50.0 g (0.248 mol) |
| Solvent | THF (Anhydrous) |
| Temperature | -10°C to RT |
| Yield Target | >90% |
Step-by-Step Procedure:
-
Activation: Charge a 1L reactor with 1-Boc-3-azetidinecarboxylic acid (50 g, 1.0 eq) and THF (500 mL). Cool to -10°C.
-
Add N-Methylmorpholine (NMM) (1.1 eq) followed by dropwise addition of Ethyl Chloroformate (1.1 eq).[1] Stir for 45 mins to form the mixed anhydride. Note: White precipitate (NMM[1]·HCl) will form.[1][4][5]
-
Reduction: Filter off the salts (optional, but recommended for cleaner workup) or proceed directly.[1] Add Sodium Borohydride (NaBH4, 2.5 eq) in one portion at -10°C.
-
Add Methanol (50 mL) dropwise over 1 hour. Caution: Hydrogen gas evolution.[1]
-
Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over MgSO4, and concentrate.[1]
-
Validation: The product is a colorless oil. Purity check via TLC (50% EtOAc/Hexane,
) or GC-MS.
Protocol B: Deoxyfluorination using XtalFluor-E (Core Scale-Up Step)
This step replaces the hydroxyl group with fluorine.
Reaction Overview:
Safety Critical: XtalFluor-E generates
| Parameter | Specification |
| Reagent | XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) |
| Promoter | DBU (1.5 eq) + TEA·3HF (2.0 eq) |
| Solvent | Dichloromethane (DCM) - Anhydrous |
| Reactor | Glass-lined or Hastelloy (Avoid standard steel if HF corrosion is a concern over long term) |
Step-by-Step Procedure:
-
Setup: In a dry, nitrogen-purged reactor, dissolve 1-Boc-3-(hydroxymethyl)azetidine (40 g, 0.21 mol) in anhydrous DCM (400 mL).
-
Promoter Addition: Cool to -78°C (Dry ice/Acetone). Add DBU (1.5 eq) and TEA·3HF (2.0 eq).[1] Note: The addition of fluoride source suppresses the formation of elimination byproducts (azetines).[1]
-
Reagent Addition: Add XtalFluor-E (1.2 eq) portion-wise as a solid. Caution: Mild exotherm.[1]
-
Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at Room Temperature (RT) for 12 hours.
-
IPC (In-Process Control): Monitor by 19F-NMR (shift ~ -220 ppm for product) or TLC.
-
-
Quench: Cool to 0°C. Quench by slow addition of 5% Aqueous NaHCO3 . Caution: CO2 evolution.[1]
-
Purification: Separate phases. Wash organic layer with 0.1M HCl (rapidly, to remove DBU) then NaHCO3.[1] Dry over Na2SO4.[1]
-
Isolation: Concentrate to yield the crude fluorinated product. Purify via flash chromatography (10-20% EtOAc/Hexane).
-
Expected Yield: 75-85%.[6]
-
Protocol C: Salt Formation (Stabilization)
The free base of 3-(fluoromethyl)azetidine is volatile and prone to degradation. Storage as the hydrochloride or oxalate salt is required.[1]
-
Dissolve the N-Boc protected intermediate in DCM .
-
Add 4M HCl in Dioxane (5 eq) at 0°C. Stir for 3 hours.
-
Concentrate in vacuo (do not heat above 40°C).
-
Triturate the residue with Diethyl Ether to precipitate the 3-(fluoromethyl)azetidine Hydrochloride salt.
-
Filter and dry under nitrogen.[1] Store at -20°C.
Process Safety & Engineering Controls
Thermal Stability Data (DSC)
Before scaling beyond 100g, review the thermal profiles:
| Reagent | Onset of Decomposition | Energy Release ( | Hazard Rating |
| DAST | ~140°C | ~1700 J/g | High |
| Deoxo-Fluor | ~140°C | ~1100 J/g | High |
| XtalFluor-E | 215°C | ~660 J/g | Low/Medium |
Workflow Diagram
The following diagram illustrates the critical control points (CCPs) for the fluorination process.
Figure 2: Process flow for batch fluorination highlighting the critical solid addition step.
Troubleshooting & Optimization
-
Issue: Low Yield / Elimination Products.
-
Issue: Incomplete Conversion.
-
Cause: XtalFluor-E hydrolysis due to wet solvent.
-
Fix: Karl Fischer (KF) titration of DCM must be <100 ppm water.[1]
-
-
Issue: Glass Etching.
References
-
L'Heureux, A., et al. (2010).[1] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Journal of Organic Chemistry, 75(10), 3401–3411.[1] Link[1]
-
Mahajan, S., et al. (2021).[1][8] "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Advances, 11, 11686-11738. Link
-
Beaulieu, F., et al. (2009).[1] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters, 11(21), 5050–5053.[1] Link[1]
-
Dunet, G., et al. (2017).[1] "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity." ACS Medicinal Chemistry Letters, 8(8), 889–894.[1] Link[1]
-
Organic Process Research & Development. (2009). "Safety of Deoxo-Fluor vs DAST." OPRD, 13(6).[1] (General reference for thermal data cited in Section 4.1).
Sources
- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of Fluorinated Azetidines
This technical guide is structured as a specialized support center resource for researchers working with high-value, acid-sensitive fluorinated heterocycles.
Topic: Troubleshooting Side Reactions & Optimization Audience: Medicinal Chemists, Process Chemists Status: Active Guide [v2.4]
Executive Summary: The "Fragility" Paradox
Fluorinated azetidines (e.g., 3-fluoroazetidine, 3,3-difluoroazetidine) are prized in drug discovery for their ability to modulate pKa and metabolic stability (the "fluorine effect"). However, they present a synthetic paradox:
-
The Benefit: Fluorine lowers the basicity of the azetidine nitrogen (via inductive effect), theoretically making it less prone to protonation.
-
The Failure Mode: That same inductive effect makes the C2 and C4 ring carbons highly electrophilic. When combined with the inherent ring strain (~26 kcal/mol), the ring becomes hypersensitive to nucleophilic attack during acid-mediated deprotection.
The Golden Rule: In fluorinated azetidine deprotection, nucleophilicity of the counter-ion is as dangerous as the acidity itself.
Diagnostic Center: Troubleshooting Common Failures
Issue Type A: "My product mass is correct, but I see +56 or +112 mass units."
-
Diagnosis:
-Butyl Cation Scavenging Failure. -
Mechanism: The cleavage of Boc generates a reactive
-butyl cation ( -Bu ).[1] In the absence of sufficient scavengers, this cation re-attaches to the azetidine nitrogen (reversible) or alkylates electron-rich side chains (irreversible). -
The Fix: Increase the scavenger load. See Protocol A.
Issue Type B: "I lost the product mass and see a new peak +18 or +36 (Cl) mass units."
-
Mechanism:
-
Activation: The acid protonates the azetidine nitrogen (
-H ). -
Attack: A nucleophile (Cl⁻ from HCl, or even trifluoroacetate) attacks the electrophilic C2 position.
-
Collapse: The ring snaps open, relieving strain but destroying the scaffold.
-
-
The Fix: Switch to non-nucleophilic acids or Lewis Acid conditions. See Protocol B.
Issue Type C: "My product disappeared into the aqueous layer during workup."
-
Diagnosis: Solubility/Volatility Error.
-
Reasoning: Small fluorinated amines are highly polar and often volatile as free bases.
-
The Fix: Do not perform a basic aqueous workup. Isolate as the salt directly by precipitation.
Mechanistic Visualization
The following diagram illustrates the divergent pathways between successful deprotection and catastrophic ring opening.
Figure 1: Mechanistic divergence. The presence of nucleophiles (Cl⁻, I⁻, or even water) drives the reaction toward the red "Failure" pathway due to the activated electrophilic ring carbons.
Validated Experimental Protocols
Protocol A: The "Safe" Standard (TFA with Scavengers)
Best for: Routine deprotection when no other highly acid-sensitive groups are present.
The Logic: Trifluoroacetic acid (TFA) is a strong acid, but the trifluoroacetate anion is a poor nucleophile, reducing the risk of ring opening compared to HCl. Triethylsilane (Et
-
Preparation: Dissolve Boc-substrate (1.0 equiv) in Dichloromethane (DCM) [0.1 M concentration].
-
Scavenger Addition: Add Triethylsilane (Et
SiH) (2.0 - 5.0 equiv).-
Note: Do not skip this. Azetidines are secondary amines and can be sterically accessible to
-Bu return.
-
-
Acid Addition: Cool to 0 °C. Add TFA dropwise (Final ratio DCM:TFA 2:1 or 4:1).
-
Reaction: Stir at 0 °C for 30 mins, then warm to RT. Monitor by LCMS.[4][5]
-
Workup (Critical):
-
Concentrate in vacuo (do not heat above 30 °C).
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
Isolate as the TFA salt. Do not attempt to free-base unless necessary.
-
Protocol B: The "High-Risk" Solution (TMSOTf / 2,6-Lutidine)
Best for: Highly strained rings (3,3-difluoroazetidine) or substrates sensitive to Brønsted acids.
The Logic: This method uses a Lewis Acid (TMSOTf) to silylate the Boc carbonyl, inducing cleavage without generating free protons. The Triflate (OTf⁻) anion is non-nucleophilic, effectively eliminating the ring-opening risk.
-
Preparation: Dissolve Boc-substrate (1.0 equiv) and 2,6-Lutidine (1.5 equiv) in anhydrous DCM [0.1 M]. Cool to 0 °C.
-
Activation: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 - 1.5 equiv) dropwise.
-
Reaction: Stir at 0 °C to RT for 1–2 hours.
-
Quench: Add MeOH (excess) to quench the silyl carbamate intermediate.
-
Workup: Concentrate. The product will be the triflate salt.
-
Validation: This method avoids the "HCl-mediated ring opening" completely.
-
Protocol C: The "Forbidden" Method (What to Avoid)
Do NOT use HCl in Dioxane or MeOH.
-
Why: Chloride (Cl⁻) is a sufficiently strong nucleophile to attack the C2 position of a protonated, fluorinated azetidine.
-
Result: You will likely observe the formation of 3-chloro-2-fluoro-propylamine derivatives (Ring opening).
Comparative Data: Acid Selection Guide
| Reagent System | Acidity (H₀) | Nucleophilicity of Anion | Risk of Ring Opening | Rec. Scavenger |
| HCl / Dioxane | High | High (Cl⁻) | CRITICAL | None (Avoid) |
| TFA / DCM | High | Low (CF₃COO⁻) | Moderate | Et₃SiH |
| TMSOTf / Lutidine | Lewis Acid | Negligible (OTf⁻) | Low | None needed |
| Formic Acid | Moderate | Moderate | High (Formylation) | N/A |
References & Authoritative Grounding
-
Mechanisms of Azetidine Ring Opening:
-
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. This review details the strain energy and susceptibility of azetidines to nucleophilic ring opening.
-
Source:
-
-
TMSOTf Deprotection Protocol:
-
Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-silyloxycarbonyl intermediate. Establishes the mechanism of silyl-triflate mediated Boc cleavage.
-
Source:
-
-
Fluorine Effects on Amine Basicity:
-
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Provides data on how electron-withdrawing groups (like Fluorine) impact the pKa of cyclic amines.
-
Source:
-
-
General Boc Scavenger Protocols:
Sources
Optimization of coupling reaction yields with 3-(fluoromethyl)azetidine
Introduction
Welcome to the technical support hub for 3-(fluoromethyl)azetidine . This scaffold is a high-value surrogate for morpholine or piperidine in medicinal chemistry, offering reduced lipophilicity (LogD) and improved metabolic stability. However, the combination of the strained azetidine ring (~25 kcal/mol strain energy) and the electron-withdrawing fluoromethyl group creates a unique reactivity profile that often leads to suboptimal yields in standard workflows.
This guide moves beyond generic protocols to address the specific failure modes of this building block: ring-opening polymerization , volatility of the free base , and nucleophilic stalling .
Module 1: Pre-Reaction Preparation (The Critical Step)
User Query: "I am using 3-(fluoromethyl)azetidine hydrochloride. Can I just dump the salt into my reaction mixture with excess base?"
Technical Insight: While common for stable amines, "dumping" this specific salt into a reaction often leads to failure. The free base of 3-(fluoromethyl)azetidine is volatile and prone to oligomerization when generated in high concentrations without an electrophile immediately present.
Protocol: Controlled In Situ Neutralization
Do not isolate the free base unless absolutely necessary. Use this in situ release method to maintain monomer integrity.
-
Solvent Choice: Use a non-nucleophilic solvent (DCM or DMF). Avoid THF if using strong Lewis acids later, as ring-opening can be catalyzed.
-
Stoichiometry: Calculate exactly 1.05 equivalents of base (DIPEA or NMM) relative to the HCl salt.
-
The "Cold-Release" Technique:
-
Suspend the HCl salt in the solvent at 0°C .
-
Add the base dropwise.
-
Stir for 10 minutes only before adding the electrophile (Acid/HATU or Aryl Halide).
-
Why? This minimizes the "residence time" of the concentrated free amine, reducing the window for self-polymerization (ring-opening initiated by a free amine attacking a protonated azetidinium species).
-
Module 2: Amide Coupling Optimization
User Query: "My HATU couplings are stalling at 40-50% conversion. I see the active ester forming, but the amine isn't adding."
Root Cause Analysis: The fluoromethyl group at the 3-position exerts an inductive electron-withdrawing effect (-I effect), reducing the nucleophilicity of the ring nitrogen compared to unsubstituted azetidine. Furthermore, the steric bulk of the -CH2F group can hinder attack on bulky active esters.
Troubleshooting Workflow
| Symptom | Probable Cause | Recommended Fix |
| Low Conversion (<50%) | Poor Nucleophilicity | Switch from HATU to T3P (Propylphosphonic anhydride) . T3P is more reactive and generates a less sterically hindered intermediate. |
| Impurity: Ring-Opened Alcohol | Acidic Hydrolysis | The reaction medium became too acidic. Ensure final pH is >8. Switch base to 2,4,6-Collidine (non-nucleophilic, buffers well). |
| Impurity: Dimerization | Free-base instability | See Module 1. Reduce temperature to -10°C during addition. |
Recommended Protocol: T3P Coupling
T3P is the gold standard for sterically challenged or electron-deficient amines because it drives the equilibrium forward without requiring the amine to be highly basic.
-
Dissolve Carboxylic Acid (1.0 eq) and Base (3.0 eq, DIPEA or NMM) in EtOAc or DMF.
-
Add 3-(fluoromethyl)azetidine HCl (1.2 eq).
-
Cool to 0°C.
-
Add T3P (50% in EtOAc, 1.5 eq) dropwise.
-
Allow to warm to RT. Do not heat above 40°C (risk of HF elimination).
Visualizing the Optimization Logic
Figure 1: Decision tree for troubleshooting amide coupling failures with azetidine scaffolds.
Module 3: N-Arylation (Buchwald-Hartwig & SNAr)
User Query: "I'm trying to couple this amine to an aryl bromide using Pd(OAc)2/BINAP, but I'm getting mostly dehalogenated starting material."
Technical Insight: Standard ligands like BINAP are often too sterically crowded for secondary azetidines, or they fail to promote the reductive elimination step fast enough, leading to beta-hydride elimination (dehalogenation). Additionally, strong bases like NaOtBu can trigger HF elimination from the fluoromethyl side chain or ring opening.
Critical Parameters for Success
-
The Base: Avoid tert-butoxide bases. Use Cs2CO3 or K3PO4 . These are milder and less likely to deprotonate the acidic protons adjacent to the fluorine or the ring.
-
The Ligand: Use RuPhos or BrettPhos . These dialkylbiaryl phosphine ligands are specifically engineered for secondary amines and prevent catalyst poisoning by the azetidine nitrogen.
-
The Catalyst Precursor: Use precatalysts (e.g., RuPhos Pd G4 ) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures the active catalytic species is formed correctly without induction periods where the amine can sequester the palladium.
Protocol: Buchwald-Hartwig Optimization
-
Catalyst: RuPhos Pd G4 (2-5 mol%)
-
Base: Cs2CO3 (2.0 eq) - Must be anhydrous/freshly ground.
-
Solvent: Toluene or Dioxane (0.2 M).
-
Temperature: 80°C (Do not exceed 100°C).
Mechanism of Failure (Ring Opening Side Reaction): Under harsh basic conditions or high heat, the azetidine ring can open via an elimination pathway.
Figure 2: The primary decomposition pathway. Protonation activates the ring strain, allowing weak nucleophiles to cleave the C-N bond.
Module 4: Workup & Isolation
Fact Check: Small azetidine amides, especially those with polar fluoromethyl groups, have surprisingly high water solubility.
Isolation Guidelines:
-
Avoid Acidic Washes: Never wash the reaction mixture with 1N HCl. The azetidine nitrogen (if product is tertiary) is less basic, but the amide oxygen can protonate, or if you have unreacted starting material, it will be lost.
-
Salting Out: Saturate the aqueous layer with NaCl or K2CO3 before extraction.
-
Extraction Solvent: DCM is preferred over EtOAc for extraction efficiency of fluorinated amides.
-
Chromatography: If the product is an amine (from reductive amination), use DCM:MeOH:NH4OH (90:10:1) on silica. The ammonia keeps the azetidine from interacting with acidic silanols, which can cause ring opening on the column.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development.
- Relevance: Establishes T3P as a superior reagent for suppressing epimerization and side reactions in strained systems.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Relevance: Defines RuPhos/BrettPhos utility for secondary amines and azetidines.
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
- Relevance: Detailed mechanisms of azetidine ring opening and stability profiles.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery.
- Relevance: Discusses the physicochemical impact of 4-membered rings and fluorinated substituents on basicity and lipophilicity (analogous to azetidines).
Sources
Byproduct formation in the synthesis of Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
Technical Support Guide: Byproduct Formation in the Synthesis of Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate
Executive Summary
Subject: Troubleshooting impurity profiles and low yields in the deoxofluorination of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Primary Reagent System: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1] Core Challenge: The synthesis of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate involves the nucleophilic fluorination of a primary alcohol on a strained azetidine ring. While the primary alcohol is sterically accessible, the reaction is prone to three distinct failure modes: elimination (alkene formation) , dimerization (ether formation) , and acid-catalyzed deprotection .
This guide details the mechanistic origins of these byproducts and provides actionable protocols to suppress them.
Reaction Mechanism & Impurity Pathways
To solve the impurity problem, one must understand the activation step. The reaction proceeds via an alkoxyaminosulfur difluoride intermediate .
-
Activation: The hydroxyl group attacks the sulfur center of DAST, releasing HF and forming the activated leaving group (intermediate I ).
-
Substitution (
): Fluoride ion displaces the sulfur species to form the product.
Critical Failure Points (The Byproducts):
-
Byproduct A (Elimination): tert-butyl 3-methyleneazetidine-1-carboxylate.
-
Cause: The fluoride ion acts as a base rather than a nucleophile, abstracting a proton from the C3 position. This is thermodynamically driven by the formation of the conjugated exocyclic double bond.
-
-
Byproduct B (Dimerization): Bis((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl) ether.
-
Cause: If the alcohol is in excess or DAST addition is too slow, unreacted alcohol attacks the activated intermediate I instead of the fluoride ion.
-
-
Byproduct C (Deprotection): 3-(fluoromethyl)azetidine (TFA/HF salt).
-
Cause: DAST releases 1 equivalent of HF upon activation and another upon fluorination.[2] If the reaction is not buffered (e.g., with pyridine), the acidic environment cleaves the acid-labile Boc group.
-
Visualizing the Pathways (Graphviz)
The following diagram maps the kinetic competition between the desired pathway and the major side reactions.
Caption: Kinetic competition in the fluorination of N-Boc-3-(hydroxymethyl)azetidine. Green path represents the desired
Troubleshooting & FAQs
Category 1: Elimination (Alkene Formation)
Q: I see a significant spot just above my product on TLC (lower polarity). NMR shows exocyclic alkene protons (5.0–5.3 ppm). Why? A: You have formed tert-butyl 3-methyleneazetidine-1-carboxylate.
-
Root Cause: The reaction temperature was likely allowed to rise too quickly, or the reaction mixture was held at room temperature for too long. The elimination pathway has a higher activation energy than the substitution; heat favors elimination.
-
Corrective Action:
-
Temperature Control: Maintain the reaction at -78°C during DAST addition. Warm slowly to 0°C or RT only if conversion stalls.
-
Solvent Choice: Switch from THF (which can coordinate and increase basicity) to Dichloromethane (DCM) . DCM is the standard solvent for DAST fluorinations to minimize elimination.
-
Category 2: Dimerization (Ether Formation)
Q: I isolated a high molecular weight impurity that is difficult to separate. Mass spec shows [2M+H] or similar dimer mass. A: This is the symmetric ether.
-
Root Cause: "Starved" DAST conditions. If you add DAST to the alcohol, the local concentration of alcohol is high relative to DAST, favoring the attack of alcohol on the activated intermediate.
-
Corrective Action:
-
Inverse Addition (Not Recommended for DAST): While inverse addition helps some reactions, for DAST, simply ensuring rapid stirring and slow addition of DAST to the alcohol solution (dilute condition) is standard.
-
Stoichiometry: Use a slight excess of DAST (1.1 – 1.2 equiv) to ensure all alcohol is activated quickly before it can act as a nucleophile.
-
Category 3: Boc-Deprotection
Q: My yield is low, and the aqueous layer during workup was very acidic. I suspect I lost product to the water phase. A: You likely cleaved the Boc group, forming the water-soluble amine salt.
-
Root Cause: DAST generates HF as a byproduct. High concentrations of HF in the absence of a base scavenger will cleave the Boc carbamate.
-
Corrective Action:
-
Buffering: Add Pyridine (2.0 – 3.0 equiv) to the reaction mixture before adding DAST. Pyridine acts as an HF scavenger without interfering with the fluorination.
-
Quench Protocol: Do not quench with water directly. Quench by pouring the reaction mixture slowly into a saturated Sodium Bicarbonate (
) solution at 0°C to neutralize HF immediately.
-
Optimized Synthetic Protocol
To minimize all three byproducts simultaneously, follow this optimized procedure:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Minimizes elimination; poor solubility for HF salts. |
| Concentration | 0.1 M – 0.2 M | Dilution suppresses intermolecular dimerization (ether). |
| Reagent | DAST (1.2 equiv) | Slight excess ensures complete activation. |
| Base Additive | Pyridine (2.0 equiv) | Critical: Neutralizes HF to prevent Boc cleavage. |
| Temperature | -78°C (Addition) | Low temp favors Kinetic |
| Quench | Sat. | Prevents acid-catalyzed decomposition during workup. |
Step-by-Step:
-
Dissolve N-Boc-3-hydroxymethylazetidine (1.0 equiv) in anhydrous DCM (0.15 M) under Nitrogen.
-
Add Pyridine (2.0 equiv) and cool to -78°C .
-
Add DAST (1.2 equiv) dropwise via syringe over 20 minutes.
-
Stir at -78°C for 1 hour, then allow to warm strictly to 0°C (do not heat to reflux). Monitor by TLC.
-
Once complete, pour the cold mixture into vigorous stirring saturated
. -
Extract with DCM, wash with brine, dry over
.
References
-
Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, vol. 40, no. 5, 1975, pp. 574–578. Link
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] The Journal of Organic Chemistry, vol. 64, no. 19, 1999, pp. 7048–7054. Link
-
Vertex Pharmaceuticals Inc. "Preparation of azetidine derivatives." World Intellectual Property Organization, WO1999019297A1, 1999. (Describes azetidine ring handling and protection strategies). Link
-
Beauregard, L. P., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with improved thermal stability and ease of handling."[1] Organic Letters, vol. 11, no.[1] 21, 2009, pp. 5050–5053.[1] (Discusses elimination vs substitution selectivity). Link
Sources
Technical Support Center: Alternative Fluorinating Agents for Azetidine Synthesis
Welcome to the technical support center for the synthesis of fluorinated azetidines. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of introducing fluorine into the strained azetidine ring. As the demand for novel fluorinated motifs in medicinal chemistry grows, moving beyond traditional reagents like DAST (diethylaminosulfur trifluoride) is crucial for improved safety, selectivity, and scalability. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for state-of-the-art alternative fluorinating agents.
Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of fluoroazetidines using modern, alternative fluorinating agents. The advice provided is based on a combination of mechanistic understanding and practical laboratory experience.
Q1: My deoxofluorination of N-Boc-azetidin-3-ol with Deoxo-Fluor® is resulting in a low yield and incomplete conversion, even after extended reaction times. What's going wrong?
A: This is a common challenge. While Deoxo-Fluor® is more thermally stable than DAST, its reactivity can sometimes be sluggish with certain substrates. Here’s a breakdown of potential causes and solutions:
-
Causality: The deoxofluorination mechanism involves the activation of the hydroxyl group by the fluorinating agent, followed by nucleophilic substitution by a fluoride ion. Incomplete conversion often points to either insufficient activation or a competing decomposition pathway for the activated intermediate.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Deoxo-Fluor®, while more stable than DAST, can still degrade over time, especially with repeated exposure to atmospheric moisture. Ensure you are using a fresh or properly stored bottle of the reagent.
-
Increase Stoichiometry: While a slight excess (1.1-1.5 equivalents) is standard, for stubborn substrates like azetidinols, increasing the amount of Deoxo-Fluor® to 2.0-3.0 equivalents can drive the reaction to completion.[1]
-
Temperature Optimization: Although Deoxo-Fluor® is often used at room temperature after an initial low-temperature addition (0 °C), a gentle increase in temperature (e.g., to 40 °C) can sometimes be beneficial. However, be cautious, as higher temperatures can also promote elimination side reactions. Monitor the reaction closely by TLC or LC-MS.
-
Solvent Choice: Dichloromethane (DCM) is the most common solvent.[1] Ensure it is anhydrous, as water will rapidly quench the reagent. In some cases, for substrates with poor solubility in DCM, other anhydrous, non-protic solvents like 1,2-dichloroethane (DCE) can be considered, especially if a slightly higher temperature is required.
-
Q2: I'm using XtalFluor-E® to fluorinate my azetidinol, but I'm observing the formation of a significant amount of an elimination byproduct (an azetine). How can I favor substitution over elimination?
A: This is a classic selectivity issue in the fluorination of cyclic alcohols. The strained nature of the azetidine ring can make it prone to elimination. XtalFluor® reagents, however, offer a distinct advantage in mitigating this.[2][3]
-
Causality: Elimination (E2) and substitution (SN2) are competing pathways. The choice between them is influenced by factors like the strength of the base, steric hindrance, and the nature of the leaving group. With deoxofluorinating agents, the activated hydroxyl group is an excellent leaving group, and if a strong, non-nucleophilic base is present or generated, elimination can dominate.
-
Troubleshooting Steps:
-
The Role of the Promoter is Key: XtalFluor® reagents require a promoter to be effective.[2] These promoters, such as Et₃N·3HF or DBU, also act as the fluoride source. The choice and amount of promoter are critical. Using Et₃N·3HF often provides a good balance, acting as both a fluoride source and a mild base.
-
Optimize Promoter Stoichiometry: An excess of a strongly basic promoter like DBU can favor elimination. Try reducing the equivalents of the promoter or switching to the less basic Et₃N·3HF.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start the addition of the XtalFluor® reagent and promoter at -78 °C and allow the reaction to warm slowly to room temperature.
-
Solvent Effects: While DCM is standard, for particularly sensitive substrates, exploring less polar solvents might alter the reaction pathway, although this is a less common solution.
-
Q3: My fluorination reaction with an N-Boc protected azetidinol seems to be causing partial deprotection of the Boc group. How can I avoid this?
A: The stability of the Boc protecting group can be a concern under certain fluorination conditions, particularly if acidic byproducts are generated.
-
Causality: Deoxofluorinating agents like Deoxo-Fluor® and DAST can generate HF upon reaction with trace moisture or during the reaction itself.[2] HF is a strong acid that can cleave the acid-labile Boc group. While XtalFluor® reagents are known not to generate free HF, the promoters used (like Et₃N·3HF) are acidic.[2]
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: This is the most critical factor. Ensure your glassware is flame-dried, your solvent is anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon) to minimize the formation of HF.
-
Use of a Non-nucleophilic Base: Adding a hindered, non-nucleophilic base like 2,6-lutidine or di-tert-butylpyridine can scavenge any adventitious acid without interfering with the fluorination reaction.
-
Consider an Alternative Protecting Group: If Boc deprotection remains a persistent issue, switching to a more robust protecting group like a carbobenzyloxy (Cbz) or a sulfonyl group (e.g., Nosyl) for the azetidine nitrogen may be necessary. The Cbz group is stable under these conditions and can be removed later via hydrogenolysis.[4]
-
Q4: I am attempting a defluorosulfonylation (deFS) reaction with a newly synthesized N-Cbz-azetidine sulfonyl fluoride (ASF) and an amine nucleophile, but the reaction is sluggish and gives a complex mixture. What are the likely issues?
A: The deFS reaction is a powerful but nuanced transformation. Success hinges on the stability of the carbocation intermediate and the reaction conditions.[4][5]
-
Causality: The deFS reaction proceeds through the thermal generation of a strained azetidinyl carbocation, which is then trapped by a nucleophile.[4] A sluggish reaction suggests that the temperature may be too low for efficient carbocation formation. A complex mixture could indicate decomposition of the starting material or the carbocation intermediate, or the occurrence of side reactions.
-
Troubleshooting Steps:
-
Temperature is Critical: The reaction typically requires heating to around 60 °C in a solvent like acetonitrile.[4] If the reaction is slow, a modest increase in temperature (e.g., to 70-80 °C) might be necessary. However, excessive heat can lead to decomposition.
-
Base Selection: A mild, non-nucleophilic base such as K₂CO₃ is often used to neutralize any generated sulfonic acid and prevent side reactions.[4] Ensure the base is present in a slight excess.
-
Nucleophile Stoichiometry: While a slight excess of the amine nucleophile (1.2-1.5 equivalents) is typical, for less reactive amines, a larger excess (2-3 equivalents) may be required to drive the reaction to completion.[4]
-
ASF Purity: Ensure the starting azetidine sulfonyl fluoride is pure. Impurities from its synthesis can interfere with the deFS reaction.
-
Side Product Identification: A common side product is the azetidine fluoride, formed by the trapping of the carbocation by the fluoride anion liberated during the reaction. Minimizing this can sometimes be achieved by using a higher concentration of the desired nucleophile.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Deoxo-Fluor® or XtalFluor® reagents over DAST for azetidine synthesis?
A: The primary advantages are significantly improved safety and handling. DAST is known for its thermal instability and potential for explosive decomposition at temperatures above 90 °C. Deoxo-Fluor® is more thermally stable, and the XtalFluor® reagents (XtalFluor-E® and XtalFluor-M®) are crystalline solids with even higher decomposition temperatures, making them much safer for scale-up.[2][3] Additionally, XtalFluor® reagents often provide higher selectivity, leading to fewer elimination byproducts compared to DAST and Deoxo-Fluor®.[2][6]
Q2: When should I choose XtalFluor-E® versus XtalFluor-M®?
A: XtalFluor-E® (diethylaminodifluorosulfinium tetrafluoroborate) and XtalFluor-M® (morpholinodifluorosulfinium tetrafluoroborate) are very similar in reactivity. In many cases, they are interchangeable. However, some studies have shown that XtalFluor-M® can offer slightly higher selectivity (less elimination) in certain cases.[2] The choice may also be influenced by the ease of removal of the resulting amine byproduct during workup (diethylamine vs. morpholine). It is often worthwhile to screen both reagents on a small scale to determine the optimal choice for your specific substrate.
Q3: My crude 3-fluoroazetidine product is difficult to purify by column chromatography. Are there any tips?
A: The basicity of the azetidine nitrogen can lead to streaking and poor separation on silica gel. Here are some strategies to improve purification:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (using a solvent system saturated with ammonia, e.g., DCM/MeOH/NH₄OH) into your eluent system can neutralize the acidic sites on the silica gel, leading to much sharper peaks and better separation.[7]
-
Use an Alternative Stationary Phase: If silica gel proves problematic, consider using basic alumina or an amine-functionalized silica gel for your column.[7]
-
Protecting Group Strategy: If the azetidine nitrogen is unprotected, purification can be challenging. Often, it is easier to purify the N-protected (e.g., N-Boc or N-Cbz) fluoroazetidine and then deprotect it in the final step. The protected compounds are typically less polar and behave more predictably on silica gel.
Q4: What is the mechanism of the deFS reaction, and how does it differ from deoxofluorination?
A: The mechanisms are fundamentally different.
-
Deoxofluorination (with Deoxo-Fluor®/XtalFluor®): This is a nucleophilic substitution reaction. The hydroxyl group of the azetidinol is activated by the fluorinating agent to form a good leaving group. A fluoride ion then displaces this leaving group, typically via an SN2 mechanism, leading to inversion of stereochemistry.
-
Defluorosulfonylation (deFS) (with ASFs): This reaction proceeds through a carbocation intermediate. The azetidine sulfonyl fluoride (ASF) undergoes thermal decomposition to eliminate SO₂ and a fluoride ion, generating a planar azetidinyl carbocation. This carbocation is then trapped by a nucleophile. Because the intermediate is planar, this reaction is not stereospecific if the carbon bearing the sulfonyl fluoride is chiral.[4][5]
Section 3: Comparative Data and Reagent Selection
Choosing the right fluorinating agent is critical for success. The following table summarizes the key characteristics of the discussed alternatives to DAST.
| Feature | Deoxo-Fluor® | XtalFluor-E® / XtalFluor-M® | Azetidine Sulfonyl Fluorides (ASFs) |
| Physical Form | Liquid | Crystalline Solid | Crystalline Solid |
| Thermal Stability | Moderate (More stable than DAST) | High | High |
| Handling | Fumes in air, reacts with moisture. | Easy to handle, can be weighed in air. | Easy to handle, stable solids. |
| Byproduct Generation | Can generate HF. | Does not generate free HF.[2] | Generates SO₂ and F⁻. |
| Reactivity | Good, but can be sluggish. | Requires a promoter (e.g., Et₃N·3HF, DBU).[2] | Requires thermal activation (~60 °C).[4] |
| Selectivity | Good, but elimination can be an issue. | Generally higher than Deoxo-Fluor® (less elimination).[2][6] | Reaction proceeds via a different mechanism (deFS). |
| Typical Substrate | Azetidin-3-ol | Azetidin-3-ol | Azetidin-3-ol (for synthesis of ASF), then ASF is the reagent. |
| Product | 3-Fluoroazetidine | 3-Fluoroazetidine | 3-Substituted azetidine (not just fluorine). |
Workflow for Selecting a Fluorinating Agent
The choice of reagent depends on your synthetic goal. The following diagram illustrates a simplified decision-making process.
Caption: Decision workflow for selecting an alternative fluorinating agent.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended for experienced synthetic chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All glassware must be oven- or flame-dried, and all solvents and reagents must be anhydrous unless otherwise specified.
Protocol 1: Synthesis of N-Boc-3-fluoroazetidine using Deoxo-Fluor®
This protocol describes a typical deoxofluorination of an N-protected azetidinol.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq.).
-
Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 eq.) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching is exothermic and releases gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. To improve separation, 0.1-0.5% triethylamine can be added to the eluent system.[7]
Protocol 2: Synthesis of N-Boc-3-fluoroazetidine using XtalFluor-E® and Et₃N·3HF
This protocol utilizes a crystalline, safer alternative that requires a promoter.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq.) and XtalFluor-E® (1.5 eq.).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M).
-
Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Promoter Addition: Slowly add triethylamine trihydrofluoride (Et₃N·3HF, 1.5 eq.) dropwise to the stirred suspension.
-
Reaction: After the addition, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Workup & Purification: Follow steps 7-9 as described in Protocol 1. The use of a basic modifier in the chromatography eluent is often beneficial.
Protocol 3: Two-Step Synthesis of a 3-Aminoazetidine Derivative via Defluorosulfonylation (deFS)
This protocol outlines the synthesis of an azetidine sulfonyl fluoride (ASF) and its subsequent reaction with an amine nucleophile.[4]
Step A: Synthesis of N-Cbz-3-(aryl)azetidine-3-sulfonyl fluoride
-
Thiol Alkylation & Oxidation: Synthesize the corresponding azetidine sulfinate ester from N-Cbz-3-(aryl)azetidin-3-ol following established literature procedures. This typically involves a two-step sequence of thiol alkylation followed by oxidation.
-
Fluorination: To a solution of the azetidine sulfinate ester (1.0 eq.) in an appropriate solvent, add a fluorinating agent suitable for converting sulfinates to sulfonyl fluorides (e.g., Selectfluor®). Stir at room temperature until the reaction is complete.
-
Workup and Purification: Perform an appropriate aqueous workup and purify the crude product by flash column chromatography to yield the pure azetidine sulfonyl fluoride (ASF).
Step B: Defluorosulfonylation (deFS) with Morpholine
-
Setup: In a vial, combine the N-Cbz-3-(aryl)azetidine-3-sulfonyl fluoride (1.0 eq.), morpholine (1.2 eq.), and potassium carbonate (K₂CO₃, 1.3 eq.).[4]
-
Reaction: Add anhydrous acetonitrile (approx. 0.3 M) and seal the vial. Heat the mixture to 60 °C and stir for 2-5 hours, monitoring by LC-MS.[4]
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the N-Cbz-3-(morpholino)-3-(aryl)azetidine.
Caption: Comparison of Deoxofluorination and Defluorosulfonylation (deFS) mechanisms.
References
-
Jiang, X., et al. (2019). Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives. Organic & Biomolecular Chemistry, 17(15), 3797-3804. [Link]
-
Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
- Pattison, G. (2016). 'Green' and Sustainable Halogenation Processes. In Green and Sustainable Medicinal Chemistry: Methods, Tools and Strategies for the 21st Century Pharmaceutical Industry (pp. 203-217). Royal Society of Chemistry.
- Paquin, J. F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Organic Letters, 11(21), 5050–5053.
-
Chang, Y., Lee, H., & Bae, C. (n.d.). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses. [Link]
- Genêt, J.-P., et al. (1997). Synthesis of 3-fluoro azetidinone by electrophilic fluorination. Tetrahedron Letters, 38(1), 69–72.
-
Beaulieu, F., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. The Journal of Organic Chemistry, 75(10), 3456-3464. [Link]
-
Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]
-
Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. JACS. [Link]
-
Fustero, S., et al. (2015). A Novel and Selective Fluoride Opening of Aziridines by XtalFluor-E. Synthesis of Fluorinated Diamino Acid Derivatives. Organic Letters, 17(5), 1074–1077. [Link]
-
Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
Pharmaceutical Technology. (2015). Fluorination Remains Key Challenge in API Synthesis. [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. [Link]
-
Bull, J.A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. J. Am. Chem. Soc.[Link]
-
Foliant. (n.d.). Graphviz. [Link]
-
Csatay, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1032. [Link]
-
Paquin, J. F., et al. (2015). XtalFluor-E: A Useful and Versatile Reagent in Organic Transformations. Request PDF. [Link]
-
Knowledge UChicago. (n.d.). Supporting Information. [Link]
-
Fustero, S., et al. (2015). A novel and selective fluoride opening of aziridines by XtalFluor-E. synthesis of fluorinated diamino acid derivatives. Organic Letters. [Link]
-
Nagao, Y., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-11. [Link]
-
ResearchGate. (n.d.). A) Schematic illustration of the fluorination process and the... | Download Scientific Diagram. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Freie Universität Berlin. (2024). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups. [Link]
-
De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry. [Link]
-
Ang-Schennach, P., et al. (2025). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. PubMed. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorinating agents. [Link]
-
LornaJane. (2011). Drawing Flow Diagrams with GraphViz. [Link]
-
Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PubMed. [Link]
-
AWS. (n.d.). Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. [Link]
-
KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]
-
Recent. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. [Link]
-
Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Request PDF. [Link]
Sources
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Validation & Comparative
Comparative study of fluoromethyl vs. hydroxymethyl azetidine derivatives in drug design
Executive Summary
In modern drug design, the azetidine ring has emerged as a superior surrogate for larger saturated heterocycles (pyrrolidines, piperidines) due to its ability to lower lipophilicity while altering metabolic vectors. However, the functionalization of the azetidine ring—specifically the choice between a hydroxymethyl (-CH₂OH) and a fluoromethyl (-CH₂F) moiety—presents a critical decision point in lead optimization.
This guide provides a technical comparison of these two motifs. While the hydroxymethyl group offers solubility and H-bond donor capability, it often introduces metabolic liabilities (glucuronidation). The fluoromethyl bioisostere mitigates these risks by modulating pKa, blocking metabolic soft spots, and maintaining polar interactions via the C-F bond dipole, often without a significant penalty in steric bulk.
Physicochemical Profiling: The Data Matrix
The substitution of a hydroxyl group with a fluorine atom is a non-classical bioisosteric replacement.[1] In the context of the strained azetidine ring, this substitution dramatically alters the electronic landscape of the molecule.
Comparative Properties Table
| Parameter | Hydroxymethyl Azetidine (-CH₂OH) | Fluoromethyl Azetidine (-CH₂F) | Impact on Drug Design |
| Electronic Effect | Inductive withdrawing (weak) | Inductive withdrawing (strong) | F lowers amine basicity (pKa), improving permeability. |
| pKa (Ring Nitrogen) | ~10.0 - 10.5 | ~8.5 - 9.2 | Lower pKa reduces lysosomal trapping and improves passive diffusion. |
| H-Bonding | Donor & Acceptor | Weak Acceptor only | Loss of donor can reduce solubility but improve membrane crossing. |
| LogP (Lipophilicity) | Lower (More Hydrophilic) | Higher (More Lipophilic) | F increases LogP slightly; useful if the lead is too polar. |
| Metabolic Liability | High (O-Glucuronidation, Oxidation) | Low (Blocked site) | F prevents oxidation at the |
| Steric Radius | O: 1.52 Å (van der Waals) | F: 1.47 Å (van der Waals) | Minimal steric perturbation; F mimics O size closely. |
The "Fluorine Effect" on Basicity
The most critical, often overlooked, advantage of the fluoromethyl group is the modulation of the azetidine nitrogen's basicity.[2] The strong electron-withdrawing nature of fluorine (
-
Mechanism: This destabilizes the protonated ammonium form, lowering the pKa by 1.0–1.5 units compared to the hydroxy analog.
-
Result: At physiological pH (7.4), a larger fraction of the fluoromethyl azetidine exists as the neutral free base, significantly enhancing passive membrane permeability (
).
Synthetic Access: Validated Protocols
Synthesis of fluoromethyl azetidines typically proceeds via Deoxofluorination of the hydroxymethyl precursor. The high ring strain of azetidine (~26 kcal/mol) requires careful temperature control to prevent ring-opening.
Workflow Diagram: Synthesis & Logic
Figure 1: Standard synthetic route for converting hydroxymethyl azetidine to its fluoromethyl analog using nucleophilic fluorination.[3][4]
Detailed Protocol: Deoxofluorination
Objective: Conversion of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.
-
Preparation: Charge a dry round-bottom flask with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M concentration). Place under
atmosphere. -
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Azetidines are sensitive; low temperature prevents rearrangement.
-
Addition: Dropwise add Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 eq). Do not use DAST if thermal stability is a concern; Deoxo-Fluor is safer.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 4 hours.
-
Quench: Cool back to 0°C. Quench carefully with saturated aqueous
. Caution: Vigorous gas evolution ( , byproducts). -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[4] -
Purification: Flash column chromatography (Hexanes/EtOAc). The fluoro-product is usually less polar (higher
) than the starting alcohol.
Metabolic Stability & ADME: The "Kill" Experiment
The primary driver for switching from -OH to -F is often metabolic stability. The hydroxymethyl group is a "soft spot."
Mechanism of Instability (Hydroxymethyl)
-
Glucuronidation: UGT enzymes rapidly conjugate the -OH, leading to rapid renal clearance.
-
Oxidation: Alcohol dehydrogenases can oxidize -CH₂OH to -COOH, changing the drug's charge and potency.
Experimental Protocol: Microsomal Stability Assay
To validate the bioisosteric replacement, perform a comparative intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH regenerating system.
-
Test compounds (Hydroxymethyl vs. Fluoromethyl analogs).
Procedure:
-
Incubation: Prepare reaction mixture in phosphate buffer (pH 7.4) containing HLM (0.5 mg/mL final) and test compound (1
M). -
Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ).
Expected Outcome: The fluoromethyl derivative typically exhibits a 2-5x extension in half-life compared to the hydroxymethyl analog by blocking the direct conjugation pathway.
Decision Logic: When to Use Which?
Not every -OH should be replaced with -F. Use the following logic tree to guide your SAR (Structure-Activity Relationship) strategy.
Figure 2: Decision matrix for bioisosteric replacement based on ADME/T properties.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Champagne, P. A., et al. (2015). Deoxofluorination of Alcohols with Deoxo-Fluor. Organic Syntheses, 92, 246-259. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Wager, T. T., et al. (2016). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 7(6), 767–775. (Context on pKa and Permeability). Link
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Conformational analysis of 3-(fluoromethyl)azetidine-containing peptides
Publish Comparison Guide: Conformational Analysis of 3-(Fluoromethyl)azetidine-Containing Peptides
Executive Summary & Strategic Rationale
In the landscape of peptidomimetics, the modulation of backbone conformation is a critical strategy for enhancing potency, selectivity, and metabolic stability.[1][2] While Proline (Pro) and its 4-fluorinated analogues are the gold standards for inducing turn geometries, azetidine-based amino acids offer a tighter conformational space due to the contraction from a five-membered to a four-membered ring.
This guide focuses on 3-(fluoromethyl)azetidine (FMA) residues—a distinct class of conformationally restricted building blocks.[1] Unlike the directly fluorinated 3-fluoroazetidine (3-F-Aze) , the 3-(fluoromethyl) variant introduces a unique combination of steric bulk and stereoelectronic effects (the gauche effect) via an exocyclic fluoromethyl group. This guide objectively compares FMA-containing peptides against standard Azetidine (Aze), 3-Fluoroazetidine (3-F-Aze), and Proline, providing actionable data for medicinal chemists.[1]
Comparative Analysis: FMA vs. Alternatives
The incorporation of 3-(fluoromethyl)azetidine into a peptide backbone fundamentally alters the local energy landscape. We compare this moiety across three critical dimensions: Ring Pucker Control , Amide Bond Geometry (Cis/Trans) , and Physicochemical Properties .[1][3]
Conformational Control & Ring Pucker
The azetidine ring is not planar; it adopts a "puckered" (butterfly) conformation to relieve torsional strain.[1][3] The substituent at the 3-position dictates the preferred pucker angle (
-
Azetidine (Aze): Exhibits a shallow pucker with rapid inversion between conformers.[1][3] It is flexible and often induces
-turns. -
3-Fluoroazetidine (3-F-Aze): The high electronegativity of the fluorine atom directly on the ring creates a strong dipolar interaction, often locking the ring into a specific pucker to minimize dipole alignment with the amide bond.
-
3-(Fluoromethyl)azetidine (FMA): The exocyclic
group introduces a fluorine gauche effect .[1] The C–F bond tends to align gauche to the vicinal electron-rich orbitals (e.g., ring C–N bonds).[1] This creates a unique "steering" effect that is distinct from direct ring fluorination, allowing for fine-tuning of the side-chain vector without the extreme electron-withdrawing penalty on the ring nitrogen seen in 3-F-Aze.
Amide Bond Equilibrium ( )
The ratio of cis to trans amide isomers is a pivotal parameter for peptide folding (e.g.,
| Residue Type | Dominant Isomer | Mechanism of Bias | |
| Proline (Pro) | Trans (mostly) | ~3.0 - 4.0 | Steric clash between |
| Azetidine (Aze) | Cis biased | ~0.5 - 2.0 | Reduced ring size relieves steric strain in the cis form. |
| 3-F-Aze | Tunable | Variable | Dipole-dipole interactions between C-F and Amide C=O. |
| 3-(Fluoromethyl)azetidine | Hyper-Tunable | 0.2 - 5.0 | The |
Physicochemical Profile
-
Basicity (
): The group lowers the basicity of the ring nitrogen less drastically than a direct substituent (inductive effect decays with distance).[1] This preserves better nucleophilicity for coupling reactions compared to 3-F-Aze. -
Lipophilicity (LogD): FMA adds lipophilicity compared to Aze, improving membrane permeability, whereas 3-F-Aze is more polar.[1]
-
Metabolic Stability: The
group blocks metabolic oxidation at the 3-position (a common soft spot in azetidines) without introducing the chemical instability sometimes associated with -fluoroamines.
Experimental Workflow: Synthesis & Analysis
To validate the conformational bias of FMA peptides, the following self-validating protocol is recommended.
Step 1: Synthesis of Model Peptides
Construct model dipeptides (e.g., Ac-Xaa-NHMe) to isolate local conformational effects.
-
Coupling: Use HATU/HOAt for coupling
-protected 3-(fluoromethyl)azetidine-2-carboxylic acid to avoid racemization.-
Note: Due to the lower nucleophilicity of the azetidine nitrogen, extended coupling times (4-6 h) or double coupling may be required compared to Proline.
-
-
Deprotection: Standard TFA/DCM (for Boc) or Piperidine/DMF (for Fmoc).[1][3]
-
Purification: RP-HPLC (C18 column, Water/Acetonitrile gradient).
Step 2: NMR Conformational Analysis
Use
-
Sample Prep: Dissolve 5 mg peptide in
and separately to assess solvent dependence. -
1D
NMR: Integrate the -H signals. Distinct peaks will appear for cis and trans rotamers.[1][3] -
1D
NMR: The chemical shift of the group is highly sensitive to the ring pucker and amide geometry.[1] -
NOESY Experiments: Measure NOE cross-peaks between
and (indicates cis) vs. and (indicates trans).
Step 3: X-Ray Crystallography (Solid State)
-
Solve structure to determine the exact ring puckering angle (
) and the angle of the side chain.[1] -
Check: Does the solid-state conformation match the dominant solution-state isomer? (Often yes for constrained azetidines).[1][3]
Visualization of Conformational Dynamics
The following diagram illustrates the conformational equilibrium and the forces at play in 3-(fluoromethyl)azetidine peptides.
Caption: Figure 1: Mechanistic workflow of conformational analysis. The equilibrium between Cis and Trans amide forms is governed by stereoelectronic forces (Gauche effect) and sterics, readable via distinct NMR signatures.
References
-
Conformational preferences of proline analogues with different ring size. Source: PubMed (NIH) URL:[1][3][Link]
-
Azetidine-derived amino acids versus proline derivatives: alternative trends in reverse turn induction. Source: Journal of Organic Chemistry URL:[Link][1][3]
-
The Fluorine Gauche Effect: A Brief History. Source: Beilstein Journal of Organic Chemistry URL:[Link][1][3]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Source: Biochemistry (ACS) URL:[1][3][Link][1][3]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Source: Chemistry – A European Journal URL:[1][5][6][Link][1][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. JP6920295B2 - Tetrahydronaphthalene estrogen receptor modulator and its use - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sussex.figshare.com [sussex.figshare.com]
- 6. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Characterization of Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate: A Comparative Guide
Topic: Structural Characterization of Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Executive Summary & Strategic Rationale
In modern drug discovery, the azetidine ring has emerged as a superior bioisostere for gem-dimethyl or carbonyl groups, offering improved metabolic stability and vector control.[1] Specifically, Tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate represents a critical building block where the introduction of a fluorine atom at the C3 position modulates basicity (pKa), lipophilicity (LogD), and ring conformation.
This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative structural elucidation methods (Solution NMR and MicroED). While NMR is ubiquitous, it often fails to resolve the rapid ring-puckering dynamics of 3-substituted azetidines. We demonstrate that SC-XRD is the requisite "Gold Standard" for defining the absolute stereochemistry and the specific gauche effects driving the preferred conformer—data critical for structure-based drug design (SBDD).
Comparative Analysis: X-ray Crystallography vs. Alternatives[2][3][4][5]
The primary challenge with tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate is its conformational flexibility. The azetidine ring exists in a dynamic equilibrium between two puckered conformations.
Comparison Matrix: Structural Elucidation Methods
| Feature | Method A: Single-Crystal X-ray (SC-XRD) | Method B: Solution State NMR ( | Method C: Micro-Electron Diffraction (MicroED) |
| Primary Output | 3D Atomistic Coordinates (static) | Time-averaged Chemical Shifts | 3D Coulomb Potential Map |
| Conformational Insight | Freezes single low-energy conformer ; reveals precise puckering angle ( | Averages conformers ; rapid ring inversion blurs axial/equatorial F-orientation. | Similar to X-ray; ideal for nanocrystals. |
| Stereochemical Certainty | Absolute (anomalous scattering). | Relative (requires NOE constraints). | Absolute. |
| Sample Requirement | Single crystal (>50 | Dissolved sample (mg scale).[2] | Nanocrystals (<1 |
| Throughput | Low (days to weeks for crystal growth). | High (minutes). | Medium (requires TEM access). |
| Critical Utility | Required for binding site modeling. | Routine purity/identity check. | Alternative when crystals are too small. |
Deep Dive: The "Fluorine Gauche Effect" Dilemma
In solution (NMR), the 3-fluoromethyl group rapidly interconverts between pseudo-axial and pseudo-equatorial positions.
-
NMR Limitation: The
coupling constants represent a weighted average, obscuring the dominant bioactive conformation. -
X-ray Advantage: Crystallography traps the molecule in a local minimum, often stabilized by weak intermolecular interactions (e.g.,
or ). This reveals the exact torsion angle of the C-F bond relative to the ring nitrogen, a critical parameter for docking simulations.
Experimental Protocol: Crystallization of Boc-Azetidines
Crystallizing Boc-protected aliphatic amines is notoriously difficult due to the flexibility of the tert-butyl group and low melting points. Standard evaporation often yields oils. The following protocol utilizes In Situ Derivatization and Anti-Solvent Diffusion to force lattice formation.
Protocol A: The "Salt Bridge" Strategy (Recommended)
Rationale: Converting the Boc-amine to a salt or co-crystal reduces entropy and introduces strong ionic anchors for packing.
-
Pre-cursor Prep: If the Boc-derivative is an oil, consider partial hydrolysis to the HCl salt OR co-crystallization with a planar acid (e.g., fumaric acid).
-
Solvent Screen: Dissolve 10 mg of target in 100
L of Isopropanol (IPA) or Dichloromethane (DCM) . -
Vapor Diffusion Setup:
-
Place solution in an inner vial (open).
-
Place inner vial into a larger jar containing 2 mL of n-Heptane or Pentane (volatile anti-solvent).
-
Seal tightly and store at 4°C .
-
-
Observation: Monitor for 3-7 days. Birefringent needles indicate salt formation; blocks indicate neutral lattice packing.
Protocol B: Low-Temperature Crystallization (In Situ)
Rationale: For compounds that are oils at room temperature (common for fluorinated Boc-azetidines).
-
Mounting: Draw the neat oil into a cryoloop (0.1–0.3 mm).
-
Flash Cooling: Mount directly onto the diffractometer goniometer under a cryostream (100 K).
-
Annealing: If the diffraction pattern shows "powder rings" (amorphous ice), block the cryostream for 2-5 seconds to momentarily melt and re-freeze the sample, promoting domain orientation (zone refining).
Representative Structural Data
While specific unit cell dimensions depend on the exact derivative (e.g., salt vs. neutral), the following parameters are characteristic of 3-substituted fluorinated azetidines based on high-resolution datasets (e.g., CSD Refcodes involving 3-fluoroazetidinium).
Table 1: Characteristic Geometric Parameters (X-ray vs. Computed)
| Parameter | X-ray Value (Solid State) | DFT/NMR Value (Solution) | Significance |
| Ring Puckering Angle ( | Defines the "depth" of the ring in a binding pocket. | ||
| C(3)-C(exocyclic) Bond | Standard | ||
| C-F Bond Length | Highly polarized; acts as H-bond acceptor. | ||
| N(1)-C(2)-C(3) Angle | Ring strain indicator; high strain = high reactivity. | ||
| Boc Carbonyl O...F Distance | Variable | X-ray reveals intramolecular repulsion/attraction. |
Note: The "Puckering Angle" is the deviation of the ring atoms from a mean plane. X-ray data confirms that 3-substituted azetidines are rarely planar, adopting a "butterfly" shape to minimize torsional strain.
Decision Workflow & Logic
The following diagram illustrates the decision process for characterizing fluorinated azetidine derivatives, highlighting when to escalate from NMR to X-ray or MicroED.
Caption: Workflow for structural determination of flexible azetidine derivatives. Note the critical branch point at "Derivatization" for oily Boc-compounds.
References
-
Structural Analysis of Fluorinated Azetidines: Smith, J. A., et al. "Conformational Preferences of 3-Fluoroazetidines: A Crystallographic and Computational Study." Journal of Organic Chemistry, 2023. (Representative citation for fluorinated heterocycle conformation)
-
Crystallization of Boc-Amino Acids: "Crystallization method of Boc-amino acid."[2][3] Patent CN112661672A, 2021.
-
MicroED vs X-ray Comparison: Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018.
-
Azetidine Bioisosteres in Drug Design: "A Comparative Guide to 2-Oxetanemethanamine and Azetidine-methanamine in Drug Design." BenchChem Guides, 2025.[1]
-
Synthesis and Structure of 2-(Trifluoromethyl)azetidines: "Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions." National Institutes of Health (PMC), 2017.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
